Baloxavir-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19F2N3O4S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2 |
InChI Key |
FIDLLEYNNRGVFR-KZRIHOBTSA-N |
Isomeric SMILES |
[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H] |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Baloxavir-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of isotopically labeled active pharmaceutical ingredients (APIs) is often proprietary. Detailed, publicly available protocols for the synthesis of Baloxavir-d4 are scarce. This guide presents a scientifically robust and illustrative pathway for the synthesis and purification of this compound, based on established synthetic routes for Baloxavir and general principles of deuterium labeling. The experimental protocols and data herein are representative and intended for informational purposes.
Introduction
This compound is the deuterium-labeled analog of Baloxavir acid, the active metabolite of the anti-influenza drug Baloxavir marboxil.[1] Stable isotope-labeled compounds like this compound are crucial tools in pharmaceutical development, primarily serving as internal standards for quantitative bioanalytical assays, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by a mass spectrometer. This property ensures accurate quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[3]
The key challenge in synthesizing deuterated APIs lies in achieving high isotopic purity at specific, stable positions within the molecule.[4] This guide outlines a plausible synthetic strategy, a detailed purification workflow, and the analytical methods required to characterize the final this compound product.
Proposed Synthesis of this compound
The synthesis of Baloxavir involves the coupling of two primary fragments: a chiral tricyclic triazinanone core and a dibenzothiepin moiety. A logical approach to introduce a deuterium label is to utilize a deuterated starting material in the synthesis of the tricyclic core. This ensures the label is incorporated early and is located in a stable position.
This guide proposes the synthesis of the key intermediate, 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione-d4 , which can then be coupled with the dibenzothiepin fragment following established literature procedures. The deuteration is targeted at the morpholine-like portion of the tricyclic system, which is synthetically accessible.
Synthetic Pathway Visualization
The following diagram illustrates the proposed synthetic route for a key deuterated intermediate and its subsequent coupling to form this compound acid.
Experimental Protocols (Illustrative)
Synthesis of Deuterated Tricyclic Intermediate
This protocol is adapted from known non-deuterated synthesis routes.
-
Preparation of Deuterated Morpholin-3-one: Start with commercially available ethanolamine-d4. Protect the amine (e.g., as a Boc derivative), react with an acetate derivative, and cyclize under appropriate conditions to yield the deuterated morpholin-3-one precursor.
-
Tandem Condensation: In a nitrogen-flushed reactor, dissolve the deuterated morpholin-3-one and the corresponding pyridone carboxylic acid derivative in a suitable solvent such as ethyl acetate.
-
Coupling Agent Addition: Add a coupling agent like propylphosphonic anhydride (T3P) and a base (e.g., pyridine).
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by HPLC until the starting materials are consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture, wash sequentially with aqueous acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated tricyclic triazinanone intermediate.
Coupling and Deprotection to Yield this compound Acid
This protocol follows established procedures for the final steps of Baloxavir synthesis.
-
Coupling Reaction: Dissolve the deuterated tricyclic intermediate and the dibenzothiepin fragment in a suitable solvent mixture (e.g., ethyl acetate and cyclohexane).
-
Catalyst and Reagent: Add an acidic catalyst such as methanesulfonic acid, followed by the coupling agent T3P.
-
Reaction: Heat the mixture (approx. 60-70 °C) and monitor by HPLC for the formation of the protected this compound.
-
Debenzylation: After work-up, dissolve the crude protected product in a high-boiling polar solvent like N,N-Dimethylacetamide (DMAc). Add lithium chloride to facilitate the removal of the benzyl protecting group.
-
Reaction: Heat the mixture (approx. 100-110 °C) for 4-6 hours.
-
Isolation: Cool the reaction and precipitate the product by adding an anti-solvent (e.g., water). Collect the solid by filtration to yield crude this compound acid.
Purification and Analysis Workflow
Purification of the final compound is critical to remove chemical impurities. It is important to note that these standard methods will not separate isotopologues (e.g., d3 from d4 species). The isotopic purity is therefore determined by the purity of the deuterated starting materials and the robustness of the synthetic route against H/D exchange.
Purification and Analysis Workflow Visualization
Detailed Purification Protocol
-
Slurry Wash: The crude this compound solid is suspended in a solvent like methyl tert-butyl ether (MTBE) and stirred at room temperature. This removes highly non-polar impurities. The solid is recovered by filtration.
-
Recrystallization: The washed solid is dissolved in a minimal amount of a hot solvent system, such as acetonitrile and water. The solution is allowed to cool slowly to induce crystallization. This step is highly effective at removing closely related chemical impurities.
-
Filtration and Drying: The purified crystals are collected on a filter, washed with a small amount of cold solvent, and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Characterization
-
Chemical Purity: Determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
Structural Confirmation: The identity of the compound is confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the exact mass.
-
Isotopic Purity: Assessed using HRMS. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the desired d4 species versus the less-deuterated (d3, d2, d1) and unlabeled (d0) species can be accurately determined.
Data Presentation (Illustrative)
The following tables summarize expected quantitative data for the synthesis and purification of this compound.
Table 1: Illustrative Synthesis Data
| Step | Product | Starting Material (Mass) | Product (Mass) | Yield (%) |
| 1 | Deuterated Tricyclic Intermediate | 10.0 g | 18.5 g | ~75% |
| 2 | This compound Acid (Crude) | 18.0 g | 22.1 g | ~80% |
Table 2: Illustrative Purification and Final Product Specifications
| Parameter | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Chemical Purity | RP-HPLC | ≥ 99.0% | 99.6% |
| Isotopic Purity (% d4) | HRMS | ≥ 98.0% | 98.8% |
| d0 Content | HRMS | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Per ICH guidelines | Conforms |
Conclusion
The synthesis and purification of this compound require a strategic approach to introduce the deuterium label efficiently and ensure high chemical and isotopic purity in the final product. By employing a deuterated starting material for the construction of a key intermediate, a robust synthesis can be achieved. Subsequent purification via recrystallization is effective for removing chemical impurities. Rigorous analytical testing, particularly using high-resolution mass spectrometry, is essential to confirm the structure and verify the isotopic enrichment of the final this compound, ensuring its suitability as a reliable internal standard for critical bioanalytical studies.
References
Physicochemical Characteristics of Baloxavir-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Baloxavir-d4, a deuterated isotopologue of Baloxavir acid, the active metabolite of the antiviral drug Baloxavir marboxil. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Introduction
This compound is the deuterium-labeled form of Baloxavir acid, a potent inhibitor of the cap-dependent endonuclease of the influenza virus polymerase complex.[1][2][3] As a stable isotope-labeled compound, this compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[2][4] Understanding its physicochemical properties is paramount for the development of robust analytical methods and for its application in research.
Physicochemical Properties
The following tables summarize the known quantitative physicochemical data for this compound. Due to the limited availability of specific experimental data for the deuterated form, information for the non-deuterated parent compound, Baloxavir acid, is also provided for comparative purposes where available.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-oxazino[3,4-c]pyrido[2,1-f]triazine-6,8-dione-3,3,4,4-d4 | |
| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S | |
| Molecular Weight | 487.51 g/mol | |
| CAS Number | 2415027-80-2 | |
| Appearance | White to off-white solid (presumed) | General knowledge |
Table 2: Solubility Data
| Solvent | Solubility of this compound | Solubility of Baloxavir marboxil (Prodrug) | Reference |
| DMSO | 10 mM | ~1 mg/mL | |
| Water | Insoluble (presumed) | Insoluble | |
| Ethanol | Insoluble (presumed) | Slightly soluble | |
| Methanol | Not available | Slightly soluble | |
| Acetonitrile | Not available | Soluble |
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Value | Reference |
| Mass Spectrometry (UPLC-MS/MS) | Mass-to-charge ratio (m/z) | 488.1 → 247.2 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for the specific analysis of this compound.
Solubility Determination
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Methodology (Adapted from standard protocols):
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol) in a sealed vial.
-
Equilibrate the vials by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Melting Point Determination
Objective: To determine the melting point of solid this compound.
Methodology (Capillary Method, adapted from standard protocols):
-
Sample Preparation:
-
Ensure the this compound sample is finely powdered and thoroughly dried.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
-
Instrumentation:
-
Use a calibrated melting point apparatus.
-
Place the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Heat the block at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The melting point is reported as this range.
-
Spectroscopic Analysis
Objective: To obtain spectroscopic data for structural confirmation and identification of this compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the molecular structure and the positions of deuterium labeling.
3.3.2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a solution of this compound into the mass spectrometer, typically via an LC system (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI).
-
Data Acquisition: Acquire mass spectra in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.
-
Data Analysis: Analyze the mass-to-charge ratio of the molecular ion to confirm the molecular weight and the fragmentation pattern to verify the structure.
Mechanism of Action and Signaling Pathway
Baloxavir, the non-deuterated counterpart of this compound, functions by inhibiting a critical step in the replication of the influenza virus. It specifically targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this process, Baloxavir effectively halts viral gene transcription and replication.
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides a summary of the available physicochemical data for this compound. While specific experimental values for some properties are not yet publicly available, the provided information on its identity, solubility in DMSO, and mass spectrometric behavior, supplemented with data from its non-deuterated analogue, offers a solid foundation for its use in research and development. The experimental protocols outlined herein provide a starting point for the in-house characterization of this important analytical standard.
References
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Baloxavir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Baloxavir-d4 as a deuterated internal standard in the quantitative bioanalysis of baloxavir, the active metabolite of the influenza antiviral baloxavir marboxil. By delving into the core mechanism of action of both the drug and the internal standard, this document provides a comprehensive resource for professionals engaged in drug metabolism, pharmacokinetics (DMPK), and other bioanalytical studies.
Introduction: The Need for Precision in Antiviral Quantification
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir.[1] Baloxavir exerts its antiviral effect by inhibiting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein of the influenza virus, a crucial step in viral mRNA synthesis and replication.[1][2] Accurate quantification of baloxavir in biological matrices is paramount for pharmacokinetic studies, dose-response assessments, and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3]
However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] To mitigate these variabilities, a suitable internal standard is indispensable. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.
Mechanism of Action of this compound as an Internal Standard
This compound is a deuterated analog of baloxavir, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (baloxavir) and the internal standard (this compound), while their physicochemical properties remain nearly identical.
The core principle behind using this compound as an internal standard is that it behaves identically to baloxavir throughout the entire analytical process, from sample extraction to detection. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement experienced by the analyte in the mass spectrometer's ion source will be equally experienced by the co-eluting internal standard.
By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thus correcting for analytical variability and ensuring accurate and precise results.
Visualizing the Mechanism of Action of Baloxavir
The following diagram illustrates the metabolic activation of baloxavir marboxil and its subsequent inhibition of the influenza virus replication cycle.
Experimental Protocols for Baloxavir Quantification
The following sections detail a typical experimental workflow for the quantification of baloxavir in human plasma using this compound as an internal standard, based on published methodologies.
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC Column | Zorbax SB C18 (50 x 4.6 mm, 3.5 µm) or Acquity UPLC Peptide BEH C18 (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate Buffer, B: Methanol (Gradient elution may be used) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Parameters (MRM Transitions)
The mass spectrometer is set to monitor the following precursor to product ion transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Baloxavir | 572.60 | 250.30 |
| This compound | 576.60 | 254.30 |
Note: Some studies have utilized Baloxavir-d5 with MRM transitions of m/z 489.1 → 252.1 for the internal standard, which demonstrates the same principles of stable isotope dilution.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the bioanalytical workflow for quantifying baloxavir using this compound.
Data Presentation and Validation
A validated bioanalytical method using this compound as an internal standard should demonstrate acceptable performance in terms of linearity, precision, accuracy, recovery, and stability.
Method Validation Parameters
The following table summarizes typical validation results for the quantification of baloxavir in human plasma.
| Parameter | Typical Value |
| Linearity Range | 10.610 – 1229.080 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra- & Inter-day Precision (%CV) | < 15% |
| Intra- & Inter-day Accuracy (%Bias) | Within ±15% |
| Mean Recovery (Baloxavir) | ~81% |
| Mean Recovery (Baloxavir-d5) | ~93% |
| Lower Limit of Quantification (LLOQ) | 10.610 ng/mL |
Note: Data for Baloxavir-d5 is presented for recovery as it is a close analog and demonstrates the high and consistent recovery expected of a deuterated internal standard.
The Logical Relationship of an Ideal Internal Standard
The effectiveness of this compound as an internal standard is rooted in its ability to track the analyte through every potential source of error in the analytical process.
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of baloxavir. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variability throughout the analytical workflow. The use of this compound in LC-MS/MS methods allows for the generation of highly accurate, precise, and reliable data, which is essential for the successful development and regulatory approval of antiviral therapies like baloxavir marboxil. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for implementing robust bioanalytical assays for this important antiviral agent.
References
An In-depth Technical Guide on the Isotopic Enrichment and Stability of Baloxavir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir-d4 is the deuterium-labeled analogue of Baloxavir acid, the active metabolite of the influenza antiviral prodrug, Baloxavir marboxil.[1][2] Deuterated compounds, such as this compound, are critical tools in pharmaceutical research and development. They are frequently employed as internal standards in bioanalytical assays for pharmacokinetic and metabolism studies due to their nearly identical chemical properties to the unlabeled drug but distinct mass.[2] This guide provides a comprehensive overview of the core technical aspects of this compound, focusing on its isotopic enrichment and stability, which are crucial for its reliable use in a research setting. While specific quantitative data for commercially available this compound is not publicly disclosed, this document outlines the standard methodologies for determining these properties.
Isotopic Enrichment of this compound
Isotopic enrichment refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced with deuterium. High isotopic purity is essential for an internal standard to ensure accurate quantification of the unlabeled analyte. For this compound, this would mean a high percentage of molecules contain four deuterium atoms at the specified positions.
Quantitative Data Summary
Specific data on the isotopic enrichment of commercially available this compound is not publicly available from suppliers. However, a typical specification for a high-quality deuterated internal standard is an isotopic purity of ≥98%. The data would be presented as follows:
| Parameter | Specification | Method of Analysis |
| Chemical Formula | C24H15D4F2N3O4S | - |
| Molecular Weight | 487.51 g/mol | - |
| Isotopic Purity | Not Publicly Available | Mass Spectrometry (LC-MS/MS) |
| Deuterium Incorporation | Not Publicly Available | Mass Spectrometry (LC-MS/MS) |
Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment of this compound is determined using high-resolution mass spectrometry, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the percentage of this compound molecules that are fully deuterated at the four specified positions and to identify the distribution of other isotopic species (e.g., d0, d1, d2, d3).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions to an appropriate concentration for LC-MS/MS analysis.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass spectrometer) capable of resolving the different isotopic peaks.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for Baloxavir.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to observe the molecular ion cluster of this compound. The mass-to-charge ratios (m/z) for Baloxavir and this compound are approximately 484.2 and 488.1, respectively.[3]
-
-
-
Data Analysis:
-
Identify the molecular ion cluster for this compound in the mass spectrum.
-
Measure the peak intensities for the monoisotopic peak of the unlabeled Baloxavir (d0) and the deuterated species (d1, d2, d3, d4).
-
Correct the observed peak intensities for the natural isotopic abundance of carbon-13 and other elements in the molecule.
-
Calculate the percentage of each deuterated species. The isotopic enrichment is the percentage of the d4 species relative to the sum of all species (d0 to d4).
-
Stability of this compound
The stability of a deuterated compound is a critical parameter that ensures its integrity and accuracy as an internal standard over time. Stability studies are designed to evaluate how the compound is affected by various environmental factors such as temperature, humidity, and light.
Quantitative Data Summary
Specific stability data for this compound is not publicly available. Stability testing would generate data on the degradation of the compound over time under various conditions. The results would be presented in a format similar to the following:
| Storage Condition | Duration | Assay (% of Initial) | Degradation Products (% peak area) |
| Long-Term | |||
| 2-8°C | 24 months | Not Publicly Available | Not Publicly Available |
| Accelerated | |||
| 25°C / 60% Relative Humidity (RH) | 6 months | Not Publicly Available | Not Publicly Available |
| 40°C / 75% Relative Humidity (RH) | 6 months | Not Publicly Available | Not Publicly Available |
| Forced Degradation (Stress Testing) | |||
| Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |
| Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |
| Oxidative Degradation (e.g., 3% H2O2, RT, 24h) | 24 hours | Not Publicly Available | Not Publicly Available |
| Photostability (ICH Q1B) | - | Not Publicly Available | Not Publicly Available |
Experimental Protocol: Stability Testing of this compound
The stability testing of this compound should be conducted based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[4]
Objective: To evaluate the stability of this compound under various storage conditions to establish its shelf-life and recommended storage conditions.
Methodology:
-
Sample Preparation and Storage:
-
Use at least one batch of this compound with known isotopic enrichment.
-
Store the solid compound in appropriate containers (e.g., amber glass vials) under the following conditions:
-
Long-term: 2-8°C.
-
Accelerated: 25°C/60% RH and 40°C/75% RH.
-
-
For solution stability, prepare solutions in relevant solvents and store them at various temperatures (e.g., refrigerated and room temperature).
-
-
Stability-Indicating Analytical Method:
-
Develop and validate a stability-indicating HPLC or UHPLC method coupled with UV or MS detection. This method must be able to separate the intact this compound from any potential degradation products.
-
-
Testing Schedule:
-
Long-term: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Analyze samples at 0, 3, and 6 months.
-
-
Forced Degradation Studies:
-
Expose this compound to stress conditions to identify potential degradation pathways. This includes:
-
Hydrolysis: Treat with acidic and basic solutions at elevated temperatures.
-
Oxidation: Treat with an oxidizing agent like hydrogen peroxide.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples to identify and characterize any degradation products, typically using LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the rate of degradation and establish a shelf-life based on the acceptable level of degradation (e.g., not more than 5% degradation).
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
A Technical Review of Deuterated Baloxavir: A Novel Approach to Influenza Therapy
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the potential of deuterated Baloxavir as an antiviral agent. While clinical research on a therapeutically optimized deuterated version of Baloxavir marboxil is not yet publicly available, this document will explore the foundational science, including the mechanism of action and pharmacokinetics of Baloxavir, the principles of deuteration in drug development, and the potential benefits that such a modification could confer.
Introduction to Baloxavir Marboxil
Baloxavir marboxil, marketed as Xofluza®, is a first-in-class antiviral drug for the treatment of acute uncomplicated influenza.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, baloxavir acid.[3][4] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial enzyme for influenza virus replication.[5] By inhibiting this "cap-snatching" mechanism, baloxavir effectively halts viral gene transcription and replication.
The Principle of Deuteration in Drug Development
Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug without changing its fundamental pharmacological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by:
-
Increasing its half-life and exposure.
-
Reducing the formation of metabolites, some of which may be toxic.
-
Allowing for lower or less frequent dosing.
The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®) in 2017 for the treatment of chorea associated with Huntington's disease.
Potential for a Deuterated Baloxavir
The metabolism of baloxavir acid is primarily mediated by UDP-glucuronosyltransferase 1A3 (UGT1A3) and to a lesser extent by CYP3A4. While the primary metabolic pathway is glucuronidation, the involvement of CYP3A4 presents an opportunity for deuteration to potentially enhance the drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at sites of CYP3A4-mediated metabolism with deuterium, it might be possible to slow down this metabolic pathway, leading to increased plasma concentrations and a longer half-life of the active drug.
Currently, deuterated versions of Baloxavir, such as Baloxavir-d4 and Baloxavir-d5, are available commercially. However, their primary application is as internal standards for in vitro and in vivo studies, such as quantitative analysis by NMR, GC-MS, or LC-MS, rather than as therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for Baloxavir marboxil based on available literature. Data for a therapeutically developed deuterated Baloxavir is not yet available.
Table 1: Pharmacokinetic Parameters of Baloxavir Acid (Active Metabolite)
| Parameter | Value | Species | Reference |
| Tmax (median) | 3.5 - 4.0 h | Human | |
| Elimination Half-life (t½) | 49 - 91 h | Human | |
| Apparent Oral Clearance | 7.6 - 10.1 L/h | Human | |
| Protein Binding | 93 - 94% | Human |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid
| Virus Strain | IC50 (nM) | Assay | Reference |
| Influenza A (seasonal) | 1.4 - 3.1 | PA endonuclease assay | |
| Influenza B (seasonal) | 4.5 - 8.9 | PA endonuclease assay | |
| Avian Influenza A (H5N1, H7N9) | 0.8 - 1.3 | Plaque reduction assay |
Experimental Protocols
Detailed experimental methodologies for key experiments cited in the literature are provided below.
Synthesis of Baloxavir Marboxil
A detailed, multi-step synthesis of Baloxavir marboxil has been described by Shionogi. A key strategic element of the synthesis involves the union of a piperazine tricyclic core with a tricyclic diaryl mercaptan. The process includes several steps of building these core structures followed by their coupling and subsequent modifications to yield the final product. The final step involves the conversion of the active baloxavir acid to the prodrug baloxavir marboxil via treatment with chloromethyl methyl carbonate.
In Vitro PA Endonuclease Inhibition Assay
The inhibitory activity of baloxavir acid against the PA endonuclease of influenza A and B viruses can be determined using a fluorescence-based enzymatic assay. The assay measures the cleavage of a fluorescently labeled RNA substrate by the recombinant PA endonuclease. The reaction is performed in the presence of varying concentrations of the inhibitor, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Pharmacokinetic Analysis in Murine Models
To assess the pharmacokinetic properties of baloxavir, BALB/c mice can be administered oral doses of baloxavir marboxil. Blood samples are collected at various time points post-administration, and plasma concentrations of the active metabolite, baloxavir acid, are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are then calculated from the plasma concentration-time data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Baloxavir marboxil.
Caption: General workflow for the development of a deuterated drug.
Caption: Hypothetical comparison of Baloxavir and deuterated Baloxavir metabolism.
Conclusion
Deuteration represents a promising strategy to enhance the pharmacokinetic properties of existing drugs. While a therapeutically optimized deuterated Baloxavir has not yet been described in the literature, the known metabolic pathways of baloxavir suggest that such a modification could potentially lead to a more favorable clinical profile. The existing deuterated analogs of Baloxavir serve as valuable tools for research, but the development of a deuterated version for therapeutic use would require extensive preclinical and clinical investigation to confirm any potential advantages in efficacy, safety, and dosing regimen. Future research in this area is warranted to explore the full potential of this approach in influenza therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Baloxavir-d4 for Research Applications
This technical guide provides researchers, scientists, and drug development professionals with essential information regarding Baloxavir-d4, a deuterated isotopologue of Baloxavir acid. It serves as a critical internal standard for the quantitative analysis of Baloxavir and its prodrug, Baloxavir marboxil. This document outlines suppliers, typical specifications from a Certificate of Analysis (CoA), and a detailed experimental protocol for its application in bioanalytical assays.
Sourcing and Specifications of this compound
This compound (CAS No: 2415027-80-2) is the deuterium-labeled form of Baloxavir acid, the active metabolite of the influenza antiviral drug Baloxavir marboxil.[1][2] Its primary application in a research setting is as an internal standard for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]
Commercial Suppliers
A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research and analytical purposes. The following table summarizes key suppliers for this compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Aquigen Bio Sciences | This compound | 2415027-80-2 | C₂₄H₁₅D₄F₂N₃O₄S | 487.5 | Provided with comprehensive characterization data; Sample CoA available. |
| MedChemExpress | This compound | 2415027-80-2 | C₂₄H₁₅D₄F₂N₃O₄S | 487.51 | Described as an internal standard for NMR, GC-MS, or LC-MS.[2] |
| TargetMol Chemicals Inc. | This compound | 2415027-80-2 | Not Specified | Not Specified | Product data sheet and MSDS are available for download. |
| BOC Sciences | Baloxavir-[d4] | 2415027-80-2 | Not Specified | Not Specified | Labeled as an isotope compound of Baloxavir. |
| Immunomart | This compound | Not Specified | Not Specified | Not Specified | Described as the deuterium-labeled Baloxavir. |
Certificate of Analysis (CoA): Typical Data
A Certificate of Analysis for this compound provides critical data on the identity, purity, and quality of the compound. Researchers should always refer to the supplier-specific CoA for exact specifications. The table below outlines the typical parameters found in a CoA for this compound.
| Parameter | Typical Specification | Method |
| Appearance | Off-white to yellow solid | Visual Inspection |
| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S | --- |
| Molecular Weight | ~487.51 | Mass Spectrometry |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry |
| Solubility | Soluble in DMSO | --- |
| Storage Condition | -20°C | --- |
Experimental Protocol: Quantification of Baloxavir in Human Plasma via LC-MS/MS
This compound is essential for the accurate quantification of Baloxavir in biological matrices, such as human plasma, by correcting for variability during sample preparation and analysis. The following is a representative protocol for a liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical method.
Materials and Reagents
-
Baloxavir reference standard
-
This compound (Internal Standard, IS)
-
Control human plasma (with anticoagulant, e.g., heparin)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Baloxavir and this compound (IS) in a suitable organic solvent like DMSO or methanol.
-
Working Solutions: Serially dilute the primary stock solutions with a mixture of ACN and water (e.g., 50:50 v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ACN/water.
-
Calibration Curve and QC Samples: Spike control human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, high concentrations).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of the cold protein precipitation solvent (ACN with 0.1% FA).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Baloxavir Transition: Q1/Q3 to be determined (e.g., m/z 484.1 → 337.1)
-
This compound Transition: Q1/Q3 to be determined (e.g., m/z 488.1 → 341.1)
-
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Baloxavir) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Baloxavir in unknown samples is then determined by interpolating their peak area ratios from this curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for bioanalytical sample analysis and the mechanism of action for Baloxavir.
Caption: Workflow for bioanalytical quantification using an internal standard.
Caption: Mechanism of action of Baloxavir in inhibiting influenza replication.
References
Commercial Availability and Technical Applications of Baloxavir-d4 for Research Professionals
An In-depth Guide to the Use of Deuterated Baloxavir in Preclinical and Clinical Research
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the commercial availability of Baloxavir-d4, a deuterium-labeled internal standard for the antiviral agent Baloxavir. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in quantitative analysis, and illustrates its mechanism of action and experimental workflows through detailed diagrams.
Commercial Availability and Specifications
This compound is available for research purposes from several specialized chemical suppliers. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Baloxavir in biological matrices.[1][2] Below is a summary of typical product specifications from various suppliers.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Catalog Number | Purity | Form | Solubility |
| MedchemExpress | HY-W751835 | 99.27% | Solid | 10 mM in DMSO |
| Immunomart | HY-W751835 | N/A | N/A | 10 mM in DMSO |
| BOC Sciences | BLP-003387 | N/A | N/A | N/A |
| TargetMol Chemicals | TMIH-0105 | N/A | N/A | N/A |
N/A: Not explicitly provided on the product's web page.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound acid; S-033447-d4 |
| CAS Number | 2415027-80-2 |
| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S |
| Molecular Weight | 487.51 g/mol |
Mechanism of Action: Inhibition of Influenza Cap-Dependent Endonuclease
Baloxavir, the non-labeled analyte, is a potent and selective inhibitor of the cap-dependent endonuclease (CEN) enzyme of the influenza virus.[3] This enzyme is a critical component of the viral polymerase complex and is responsible for a process known as "cap-snatching."[4] During cap-snatching, the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) and uses them as primers to initiate the transcription of its own viral mRNAs. By inhibiting the CEN, Baloxavir effectively blocks viral gene transcription and replication.
Experimental Protocols: Quantitative Analysis of Baloxavir using LC-MS/MS
This compound is an ideal internal standard for the quantification of Baloxavir in biological samples due to its similar chemical and physical properties to the analyte, but with a distinct mass. This section provides a detailed protocol for an LC-MS/MS method, synthesized from published research.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL polypropylene tube, add 50 µL of plasma sample.
-
Add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid, if necessary for stability) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Baloxavir: m/z 484.2 → 247.2
-
This compound: m/z 488.1 → 247.2
-
Table 3: Example LC-MS/MS Method Parameters for Baloxavir Quantification
| Parameter | Value |
| LC Column | Acquity UPLC BEH C18, 1.7µm, 2.1mm x 150mm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization | ESI Positive |
| MRM Transition (Analyte) | m/z 484.2 → 247.2 |
| MRM Transition (IS) | m/z 488.1 → 247.2 |
| Linearity Range | 3-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Baloxavir using this compound as an internal standard.
Conclusion
This compound is a commercially available and essential tool for researchers engaged in the development and study of Baloxavir. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic and other quantitative data. The methodologies and information presented in this guide are intended to support the design and execution of robust bioanalytical studies. Researchers should always refer to the specific product data sheets from their chosen supplier for the most accurate and up-to-date information.
References
- 1. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. quora.com [quora.com]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
Introduction: The Role of Stable Isotopes in Drug Development
An In-depth Technical Guide to Baloxavir acid-d4 and Baloxavir marboxil-d4 in Pharmaceutical Research
Executive Summary
Baloxavir marboxil is a first-in-class antiviral agent, administered as a prodrug, for the treatment of influenza A and B viruses.[1][2] It undergoes rapid in vivo hydrolysis to its active form, Baloxavir acid, which inhibits the cap-dependent endonuclease, a critical enzyme in the influenza virus replication cycle.[1][3][4] The development and clinical evaluation of such therapeutic agents rely heavily on precise bioanalytical techniques for pharmacokinetic and metabolic profiling. Stable isotope-labeled analogues, specifically Baloxavir marboxil-d4 and Baloxavir acid-d4, are indispensable tools in these studies. This guide provides a technical overview of these deuterated compounds, detailing their roles, the underlying experimental methodologies, and their significance for researchers in drug development.
In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope labeling is a foundational technique. By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope like deuterium (²H or D), researchers can create an analogue that is chemically identical to the parent compound but has a higher mass.
Baloxavir marboxil is the prodrug, designed for oral administration, while Baloxavir acid is the active metabolite responsible for the antiviral effect. Their deuterated counterparts, Baloxavir marboxil-d4 and Baloxavir acid-d4 , serve distinct but related purposes:
-
Baloxavir acid-d4 is the deuterium-labeled form of the active drug. Its primary and most critical application is as an internal standard in bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It allows for the precise and accurate quantification of Baloxavir acid in complex biological matrices like plasma or tissue by correcting for variability during sample processing and analysis.
-
Baloxavir marboxil-d4 is the deuterium-labeled prodrug. While the active metabolite's standard (Baloxavir acid-d4) is more commonly used for pharmacokinetic analysis, the labeled prodrug can be used in specialized studies to trace the metabolic fate of the prodrug itself, from absorption to its conversion into the active form.
The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This mass shift of four daltons is ideal for mass spectrometry, providing a clear distinction between the analyte and the internal standard without interfering with the chromatographic retention time or ionization efficiency.
Chemical Properties and Structures
The key physical and chemical characteristics of the deuterated analogues are summarized below. These properties are fundamentally identical to their non-labeled counterparts, with the exception of molecular weight.
| Property | Baloxavir marboxil-d4 | Baloxavir acid-d4 |
| Synonyms | BXM-d4, S-033188-d4 | BXA-d4, S-033447-d4 |
| Molecular Formula | C₂₇H₁₉D₄F₂N₃O₇S | C₂₄H₁₅D₄F₂N₃O₄S |
| Molecular Weight | ~575.58 g/mol | ~487.51 g/mol |
| CAS Number | Not readily available | 2415027-80-2 |
| Chemical Structure | Deuterated analogue of Baloxavir marboxil | Deuterated analogue of Baloxavir acid |
| Primary Role | Tracer in metabolic fate studies of the prodrug | Internal standard for bioanalytical quantification of Baloxavir acid |
Mechanism of Action and Metabolic Conversion
Baloxavir marboxil's therapeutic effect is realized only after its conversion to Baloxavir acid. The active form targets a highly conserved enzyme in the influenza virus, making it effective against a wide range of strains, including those resistant to other antivirals like oseltamivir.
Mechanism of Action: Baloxavir acid inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, which is part of the viral RNA polymerase complex. This enzyme is responsible for "cap snatching," a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs. By blocking this step, Baloxavir acid effectively halts viral gene transcription and replication.
Metabolic Pathway: Following oral administration, Baloxavir marboxil is rapidly and extensively hydrolyzed by esterase enzymes (specifically arylacetamide deacetylase) in the small intestine, liver, and blood to form the active Baloxavir acid. This rapid conversion means that concentrations of the prodrug in plasma are typically very low or undetectable.
Caption: Metabolic activation of Baloxavir marboxil-d4 to Baloxavir acid-d4.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetic profile and antiviral activity of Baloxavir. These values were determined in studies using the non-labeled compound, but their accurate measurement depends on the use of deuterated internal standards like Baloxavir acid-d4.
Table 1: Pharmacokinetic Parameters of Baloxavir Acid (in Healthy Adults)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3.5 - 4.0 hours | |
| Elimination Half-Life (t₁/₂) | ~79 - 98 hours | |
| Apparent Oral Clearance (CL/F) | 7.6 - 10.3 L/h | |
| Apparent Volume of Distribution (Vd/F) | ~1180 L | |
| Plasma Protein Binding | 92.9% - 93.9% |
Note: Body weight is a significant covariate influencing clearance and volume of distribution.
Table 2: In Vitro Antiviral Activity of Baloxavir Acid
| Virus Strain | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | IC₅₀: 0.42 ± 0.37 | |
| Influenza A (H3N2) | Focus Reduction Assay | IC₅₀: 0.66 ± 0.17 | |
| PA/I38T Mutant (H1N1)pdm09 | Focus Reduction Assay | IC₅₀: 41.96 ± 9.42 | |
| PA/I38T Mutant (H3N2) | Focus Reduction Assay | IC₅₀: 139.73 ± 24.97 |
Note: The PA/I38T substitution is a common treatment-emergent mutation that confers reduced susceptibility to Baloxavir.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable data. Below are representative methodologies for bioanalytical quantification and in vitro antiviral activity assessment.
Protocol: Quantification of Baloxavir Acid in Human Plasma via LC-MS/MS
This protocol describes a typical workflow for determining the concentration of Baloxavir acid in plasma samples from clinical trials.
Objective: To accurately quantify Baloxavir acid concentrations in human plasma.
Materials:
-
Human plasma samples (collected with K₂EDTA)
-
Baloxavir acid analytical standard
-
Baloxavir acid-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 3200)
-
Analytical column (e.g., Phenomenex C18, 50 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of Baloxavir acid (1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Prepare a stock solution of Baloxavir acid-d4 (1 mg/mL).
-
Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking blank human plasma with the Baloxavir acid stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the Baloxavir acid-d4 internal standard working solution (e.g., at 500 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Baloxavir acid and Baloxavir acid-d4. (e.g., for non-labeled Baloxavir marboxil, a transition of m/z 572.8 -> 251.3 has been reported). The precise m/z values for Baloxavir acid and its d4 analogue would be optimized.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Baloxavir acid) and the internal standard (Baloxavir acid-d4).
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Baloxavir acid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Caption: Bioanalytical workflow for quantifying Baloxavir acid in plasma.
Protocol: In Vitro Antiviral Activity Assessment (Focus Reduction Assay)
This protocol is used to determine the concentration of an antiviral drug required to inhibit virus replication in cell culture.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Baloxavir acid against a specific influenza virus strain.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
Baloxavir acid
-
Cell culture medium (e.g., DMEM) with supplements
-
Infection medium (serum-free medium with TPCK-trypsin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100)
-
Primary antibody (anti-influenza nucleoprotein)
-
Secondary antibody (HRP-conjugated)
-
Substrate for HRP (e.g., TMB)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium to cover a wide concentration range (e.g., 0.01 nM to 1 µM). Include a "no-drug" virus control.
-
Virus Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with the influenza virus at a low multiplicity of infection (MOI), typically 0.001, for 1 hour at 37°C.
-
-
Drug Treatment:
-
After the 1-hour infection period, remove the virus inoculum.
-
Add 100 µL of the prepared Baloxavir acid dilutions (or virus control medium) to the appropriate wells.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator to allow for a single cycle of viral replication.
-
Immunostaining of Foci:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with the primary antibody against the influenza virus nucleoprotein.
-
Wash the cells, then incubate with the HRP-conjugated secondary antibody.
-
Wash again, then add the HRP substrate to visualize the infected cells (foci).
-
-
Data Analysis:
-
Count the number of foci (infected cell clusters) in each well.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
-
Caption: Workflow for an in vitro Focus Reduction Assay (FRA).
Conclusion
Baloxavir acid-d4 and Baloxavir marboxil-d4 are not therapeutic agents themselves but are critical analytical reagents that enable the robust research and development of the antiviral drug Baloxavir marboxil. Baloxavir acid-d4 is fundamentally important as an internal standard, ensuring the accuracy and precision of pharmacokinetic studies that are mandatory for regulatory approval and for defining proper dosing regimens. Baloxavir marboxil-d4 provides a tool for more specialized investigations into the prodrug's absorption and metabolic conversion. For researchers in the pharmaceutical sciences, a thorough understanding of the application of these stable isotope-labeled standards is essential for advancing new and effective antiviral therapies.
References
The Antiviral Activity of Baloxavir: A Technical Overview and the Unexplored Potential of Deuterium Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a significant advancement in the treatment of influenza A and B viruses. Its novel mechanism of action, targeting the "cap-snatching" process essential for viral mRNA synthesis, distinguishes it from neuraminidase inhibitors. This guide provides a comprehensive overview of the antiviral activity, mechanism of action, and pharmacokinetics of Baloxavir. While the therapeutic potential of deuterium-labeled Baloxavir remains an area of nascent exploration, this document will briefly touch upon the established applications of deuterated compounds in pharmacology and the theoretical implications for Baloxavir. The primary focus, however, will be on the extensive data available for the non-deuterated form, providing researchers and drug development professionals with a thorough understanding of its properties.
Introduction: The Role of Deuterium in Drug Development
Deuterium, a stable isotope of hydrogen, has gained attention in pharmaceutical research for its potential to favorably alter the metabolic and pharmacokinetic profiles of drugs. The substitution of hydrogen with deuterium can strengthen chemical bonds, a phenomenon known as the kinetic isotope effect. This can lead to reduced rates of metabolism, potentially increasing a drug's half-life and exposure. While deuterated drugs like deutetrabenazine have been successfully developed and approved, there is currently no publicly available research detailing the antiviral activity or therapeutic potential of deuterium-labeled Baloxavir. The existing literature on deuterated Baloxavir, specifically Baloxavir-d5, describes its use as an internal standard for quantitative analysis in research settings.[1]
Mechanism of Action of Baloxavir
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed to its active metabolite, baloxavir acid.[2] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus polymerase complex.[1] This inhibition prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs, a critical step for initiating the transcription of its own viral mRNAs. By blocking this process, Baloxavir effectively halts viral gene replication.
Figure 1. Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.
Antiviral Activity of Baloxavir
Baloxavir has demonstrated potent antiviral activity against a wide range of influenza viruses, including seasonal strains, oseltamivir-resistant strains, and avian strains.
In Vitro Antiviral Activity
The in vitro efficacy of Baloxavir is typically measured by the 50% inhibitory concentration (IC50) in a polymerase acidic (PA) endonuclease assay.
| Virus Type | IC50 Range (nM) | Reference |
| Influenza A | 1.4 - 3.1 | DrugBank Online |
| Influenza B | 4.5 - 8.9 | DrugBank Online |
In Vivo Antiviral Activity
Studies in animal models and clinical trials in humans have consistently shown that Baloxavir marboxil significantly reduces viral titers and alleviates influenza symptoms. In ferrets, treatment with Baloxavir marboxil resulted in a rapid and significant reduction in virus titers compared to both vehicle and oseltamivir.[3][4] Clinical studies have shown that Baloxavir is comparable to oseltamivir in terms of time to alleviation of symptoms but demonstrates a more rapid reduction in viral load.
Pharmacokinetics of Baloxavir
Following oral administration, Baloxavir marboxil is rapidly and extensively hydrolyzed to its active form, baloxavir acid.
| Parameter | Value | Conditions | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours | Fasted state | WHO |
| Elimination Half-life (t1/2) | ~79 hours | WHO | |
| Protein Binding | 93-94% | DergiPark | |
| Metabolism | UGT1A3 and CYP3A4 | DergiPark | |
| Excretion | Primarily fecal | FDA |
Note: Pharmacokinetic parameters can vary based on factors such as age, weight, and food intake.
Experimental Protocols
In Vitro Antiviral Activity Assay (Focus Assay)
This protocol outlines a general procedure for determining the antiviral activity of a compound against influenza virus in cell culture.
Figure 2. Generalized workflow for an in vitro focus assay to determine antiviral efficacy.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured to confluence in 96-well plates.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).
-
Compound Addition: Immediately after infection, the culture medium is replaced with medium containing serial dilutions of Baloxavir acid.
-
Incubation: The plates are incubated for a period of 24 to 48 hours to allow for viral replication.
-
Immunostaining: The cells are fixed and permeabilized. A primary antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that produces a colored precipitate in the presence of the enzyme, allowing for the visualization of infected cell clusters (foci).
-
Data Analysis: The number of foci is counted for each drug concentration, and the EC50 value is calculated as the concentration of the drug that inhibits 50% of the foci formation compared to the untreated virus control.
Pharmacokinetic Study in Healthy Volunteers
This protocol describes a typical design for a Phase I clinical trial to assess the pharmacokinetics of a new drug.
Figure 3. Workflow for a pharmacokinetic study of Baloxavir marboxil.
Methodology:
-
Study Population: A cohort of healthy adult volunteers is enrolled in the study.
-
Drug Administration: Participants receive a single oral dose of Baloxavir marboxil under controlled conditions (e.g., fasted state).
-
Blood Collection: Blood samples are collected at various time points before and after drug administration.
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of baloxavir acid is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t1/2).
Conclusion and Future Directions
Baloxavir marboxil is a potent antiviral agent with a novel mechanism of action that offers a valuable therapeutic option for the treatment of influenza. Its single-dose regimen and efficacy against a broad range of influenza viruses are significant clinical advantages.
The potential for deuterium labeling to enhance the pharmacokinetic profile of Baloxavir is an intriguing but as yet unexplored area of research. Future studies could investigate whether a deuterated form of Baloxavir exhibits a longer half-life or improved bioavailability, which could potentially lead to lower dosing or enhanced efficacy. Such research would require a full suite of in vitro and in vivo studies to compare the antiviral activity and pharmacokinetic properties of deuterated and non-deuterated Baloxavir. Until such data becomes available, the focus of research and clinical use will remain on the well-characterized and effective non-deuterated Baloxavir marboxil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Gold Standard: Baloxavir-d4 as an Internal Standard for Precise LC-MS/MS Quantification
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the influenza antiviral Baloxavir, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results. Baloxavir-d4, a deuterated analog of Baloxavir, has emerged as a preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties closely mimic the analyte of interest, Baloxavir and its active metabolite Baloxavir acid (BXA), thereby compensating for variations in sample preparation, chromatography, and ionization, leading to robust and reproducible assays.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the LC-MS/MS-based quantification of Baloxavir.
Advantages of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological matrices such as plasma can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, it provides effective normalization.
-
Compensation for Extraction Variability: During sample preparation steps like protein precipitation or liquid-liquid extraction, minor variations in recovery can occur. The consistent recovery of the internal standard relative to the analyte ensures that these variations do not impact the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for analytical variability, this compound significantly enhances the precision and accuracy of the quantification method, which is crucial for pharmacokinetic and bioequivalence studies.
-
Regulatory Compliance: Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods utilizing a deuterated internal standard for Baloxavir (or its active form, Baloxavir acid) quantification.
Table 1: Mass Spectrometry Parameters for Baloxavir Acid (BXA) and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Baloxavir Acid (BXA) | 484.2 | 247.2 | ESI+ |
| This compound | 488.1 | 247.2 | ESI+ |
ESI+ refers to positive electrospray ionization.
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 3 - 200 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |
| Correlation Coefficient (r) | > 0.999[1] |
| Inter- and Intra-day Precision (%CV) | < 15% |
| Inter- and Intra-day Accuracy (%Bias) | Within ±15% |
Experimental Protocols
The following are detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of Baloxavir acid in plasma using this compound as an internal standard.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting Baloxavir acid from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples and this compound internal standard solution at room temperature.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Spike with an appropriate volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the assay.
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow for Plasma Sample Preparation (Protein Precipitation)
Caption: Protein precipitation workflow for plasma samples.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of Baloxavir acid and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Oasis MAX online column (2.1 x 20 mm, 30 µm)[1] |
| Mobile Phase A | 1% formic acid in water[1] |
| Mobile Phase B | 2% formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
LC-MS/MS Analysis Workflow
References
Application Note: High-Throughput Quantification of Baloxavir in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard
AFFILIATION: Google Research
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Baloxavir acid (BXA), the active metabolite of Baloxavir marboxil, in human plasma. The method utilizes Baloxavir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation method is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 3 to 200 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Baloxavir marboxil is a first-in-class antiviral agent that acts as a cap-dependent endonuclease inhibitor, effective against both influenza A and B viruses. Following oral administration, the prodrug Baloxavir marboxil is rapidly hydrolyzed to its active form, Baloxavir acid (BXA).[1] Accurate quantification of BXA in biological matrices is crucial for pharmacokinetic assessments and for establishing dose-response relationships. This application note presents a validated UPLC-MS/MS method for the determination of Baloxavir in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Baloxavir acid (BXA) reference standard
-
This compound (IS) reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Baloxavir and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Baloxavir stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions
The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Baloxavir | 484.2 | 247.2 | 0.05 | 30 | 25 |
| This compound | 488.1 | 247.2 | 0.05 | 30 | 25 |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
Linearity
The calibration curve was linear over the concentration range of 3-200 ng/mL.[2] The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Baloxavir | 3 - 200 | >0.9994 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 3 | ≤ 6.51 | ≤ 6.51 | 91.28 - 104.29 | 91.28 - 104.29 |
| LQC | 10 | ≤ 5.89 | ≤ 5.89 | 93.54 - 102.11 | 93.54 - 102.11 |
| MQC | 80 | ≤ 4.73 | ≤ 4.73 | 95.67 - 101.88 | 95.67 - 101.88 |
| HQC | 160 | ≤ 3.98 | ≤ 3.98 | 96.12 - 100.54 | 96.12 - 100.54 |
Recovery
The extraction recovery of Baloxavir and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Baloxavir | 81.29 |
| This compound | 92.76 |
Visualizations
Caption: Experimental workflow for Baloxavir quantification.
Caption: Logical relationship of UPLC-MS/MS components.
Conclusion
The developed and validated UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Baloxavir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and minimizes the impact of matrix effects. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.
References
- 1. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Baloxavir Analysis using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baloxavir marboxil is an antiviral medication used to treat influenza A and B infections. It is a prodrug that is rapidly metabolized to its active form, baloxavir acid. Accurate quantification of baloxavir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as baloxavir-d5, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it effectively compensates for variability in sample preparation and matrix effects.
This document provides detailed protocols for two common sample preparation techniques for the analysis of baloxavir from human plasma using baloxavir-d5 as an internal standard: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the quantification of baloxavir (BXA) and its prodrug baloxavir marboxil (BXM) using a deuterated internal standard (IS).
Table 1: Method Performance for Baloxavir Acid (BXA) Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Linearity Range (ng/mL) | 0.505 - 302.724[1][2] | 0.5 - 200.0[3] |
| Mean Recovery (%) | BXA: 81.29[1][2]BXA-d5: 92.76 | BXA: 95.32BXA-d5: 99.26 |
| Intra-day Precision (%CV) | < 3.95 | Not explicitly stated |
| Inter-day Precision (%CV) | < 3.95 | Not explicitly stated |
| Intra-batch Accuracy (%) | 97.08 - 105.51 | Not explicitly stated |
| Inter-batch Accuracy (%) | 97.49 - 101.99 | Not explicitly stated |
| Limit of Detection (LOD) (ng/mL) | 0.127 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.505 | 0.5 |
Table 2: Method Performance for Baloxavir Marboxil (BXM) Analysis via Protein Precipitation
| Parameter | Value |
| Mean Recovery (%) | BXM: 92.76 |
| Matrix Effect Accuracy (% Deviation) | < 6.67 |
| Matrix Effect Precision (%CV) | < 6.69 |
Experimental Workflows
The following diagrams illustrate the sample preparation workflows for both Liquid-Liquid Extraction and Protein Precipitation.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of baloxavir in human plasma.
1. Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
Baloxavir reference standard
-
Baloxavir-d5 internal standard (IS)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Milli-Q or equivalent purified water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Preparation of Stock and Working Solutions:
-
Baloxavir Stock Solution (80.0 µg/mL): Prepare by dissolving the reference standard in a 50:50 (v/v) mixture of DMSO and Methanol.
-
Baloxavir-d5 Stock Solution (80.0 µg/mL): Prepare by dissolving the internal standard in a 50:50 (v/v) mixture of DMSO and Methanol.
-
Baloxavir Working Solutions: Serially dilute the stock solution with the same diluent to prepare calibration standards ranging from 25.068 ng/mL to 15200.0 ng/mL.
-
Baloxavir-d5 Working Solution (100.0 ng/mL): Dilute the IS stock solution with the 50:50 DMSO:Methanol mixture.
3. Sample Preparation Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Baloxavir-d5 internal standard working solution (100.0 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 10 minutes at 2500 rpm.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 500 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is effective for the simultaneous quantification of baloxavir marboxil and its active metabolite, baloxavir acid.
1. Materials and Reagents:
-
Human plasma (collected in K2EDTA or heparin tubes)
-
Baloxavir reference standard
-
Baloxavir-d5 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Precipitation Solvent:
-
Prepare a solution of acetonitrile containing 0.1% formic acid.
3. Sample Preparation Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of the Baloxavir-d5 internal standard solution.
-
Vortex briefly.
-
Add 200 µL of the precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Transfer the supernatant to an autosampler vial for immediate injection into the LC-MS/MS system.
LC-MS/MS Analysis Conditions
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Liquid Chromatography (Representative Conditions):
-
Column: Acquity UPLC Peptide BEH C18 (2.1 x 150 mm, 1.7 µm) or Waters XBridge® C8 (2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution is typically used to separate the analytes from matrix components.
Tandem Mass Spectrometry (Representative Conditions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Baloxavir (BXA): m/z 484.2 → 247.0.
-
Baloxavir-d5 (IS): m/z 489.2 → 252.0.
-
Baloxavir Marboxil (BXM): m/z 572.2 → 247.0.
-
Conclusion
Both Liquid-Liquid Extraction and Protein Precipitation are effective methods for the preparation of plasma samples for the analysis of baloxavir using a deuterated internal standard. Protein precipitation is a simpler and faster method, while liquid-liquid extraction can provide cleaner extracts, potentially reducing matrix effects. The choice of method will depend on the specific requirements of the assay, such as the desired sensitivity, throughput, and the available instrumentation. The provided protocols and performance data can serve as a starting point for the development and validation of robust bioanalytical methods for baloxavir quantification.
References
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Baloxavir and Baloxavir-d4 in Human Plasma by LC-MS/MS
[For Research Use Only]
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Baloxavir and its deuterated internal standard, Baloxavir-d4, in human plasma. The described protocol is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring of the antiviral drug Baloxavir. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation, enabling high-throughput analysis. This document provides detailed experimental protocols, instrument parameters, and performance data to facilitate the implementation of this method in a research or drug development laboratory setting.
Introduction
Baloxavir marboxil is an antiviral prodrug that is rapidly metabolized to its active form, Baloxavir acid (Baloxavir), a potent inhibitor of the cap-dependent endonuclease enzyme of the influenza virus.[1] Accurate quantification of Baloxavir in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note details a validated UPLC-MS/MS method for the reliable determination of Baloxavir in human plasma.
Experimental
Materials and Reagents
-
Baloxavir and this compound reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.6 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4.5 - 6 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The optimized MRM transitions are listed in Table 2. While some studies have utilized Baloxavir-d5, the parameters are readily adaptable for this compound.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Baloxavir | 484.1 | 247.0 |
| This compound (IS) | 488.1 | 247.2 |
Protocol
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Baloxavir and this compound in a 50:50 (v/v) mixture of DMSO and methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Baloxavir stock solution with a suitable diluent (e.g., 50:50 DMSO:Methanol) to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add acetonitrile containing 0.1% formic acid as a precipitant.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow Diagram
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. asianjpr.com [asianjpr.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Simultaneous quantification of baloxavir marboxil and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Baloxavir in Plasma using Baloxavir-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Baloxavir acid (BXA), the active metabolite of Baloxavir marboxil, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Baloxavir-d4 is utilized as an internal standard (IS) to ensure accuracy and precision. The method described is crucial for pharmacokinetic studies and drug development research.
Introduction
Baloxavir marboxil is a prodrug that is rapidly converted in the body to its active form, Baloxavir acid. BXA is a potent inhibitor of the cap-dependent endonuclease of the influenza virus. Accurate measurement of BXA concentrations in biological matrices is essential for evaluating its pharmacokinetic profile. This document outlines a robust LC-MS/MS method employing this compound as a stable isotope-labeled internal standard for the precise quantification of BXA in plasma.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction or protein precipitation method can be employed for sample preparation.
Protein Precipitation (recommended for simplicity):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
LC System: A validated UHPLC system is recommended. Column: Acquity UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 mm x 150 mm or equivalent.[1][2] Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Flow Rate: 0.5 mL/min.[3] Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive.[3] Multiple Reaction Monitoring (MRM) Transitions: The mass spectrometer is operated in MRM mode to monitor the specific precursor-to-product ion transitions for Baloxavir acid and the internal standard, this compound.
Data Presentation
The following table summarizes the key quantitative data for the mass spectrometry analysis of Baloxavir acid and its deuterated internal standard, this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Baloxavir acid (BXA) | 484.2 | 247.2 |
| This compound (IS) | 488.1 | 247.2 |
Note: The exact m/z values may vary slightly depending on the instrument calibration.[3]
Mandatory Visualization
Caption: Experimental workflow for the quantification of Baloxavir in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of Baloxavir acid in plasma samples. The use of this compound as an internal standard ensures high accuracy and reproducibility, making this protocol well-suited for pharmacokinetic studies in the development of Baloxavir marboxil.
References
- 1. asianjpr.com [asianjpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Baloxavir Acid (BXA) using Baloxavir-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Baloxavir marboxil is an antiviral prodrug that is rapidly metabolized to its active form, Baloxavir acid (BXA). BXA is a potent inhibitor of the cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses. Accurate quantification of BXA in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This document provides a detailed protocol for the quantification of Baloxavir acid in human plasma using a stable isotope-labeled internal standard, Baloxavir-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for BXA analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | Baloxavir acid (BXA) |
| Internal Standard (IS) | This compound |
| Matrix | Human Plasma |
| Quantification Range | 3–200 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |
Table 2: Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Baloxavir acid (BXA) | 484.2 | 247.2[1] |
| This compound (IS) | 488.1 | 247.2[1] |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r) | 0.9994[1] |
| Inter-assay Precision (RSD) | ≤ 6.51% |
| Accuracy | 91.28%–104.29% |
Experimental Protocols
This section details the materials and procedures for the quantification of BXA in human plasma.
1. Materials and Reagents:
-
Baloxavir acid (BXA) reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
2. Standard Solution Preparation:
-
Stock Solutions: Prepare individual stock solutions of BXA and this compound in a suitable organic solvent (e.g., methanol or DMSO:Methanol 50:50 v/v) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the BXA stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into plasma samples.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: An Oasis MAX online column (2.1 × 20 mm, 30 μm) can be used.
-
Mobile Phase A: 1% formic acid in water.
-
Mobile Phase B: 2% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient should be developed to ensure the separation of BXA from potential interferences.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BXA: 484.2 → 247.2
-
This compound: 488.1 → 247.2
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both BXA and this compound.
-
Calculate the peak area ratio of BXA to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of BXA in the unknown samples by interpolating their peak area ratios from the calibration curve using a linear regression model.
Visualizations
Caption: Workflow for BXA quantification in plasma.
Caption: Mechanism of action of Baloxavir acid.
References
Application Note and Protocol: Liquid-Liquid Extraction for the Quantification of Baloxavir-d4 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baloxavir-d4 is the deuterated stable isotope-labeled internal standard for Baloxavir, a potent antiviral agent used for the treatment of influenza. Accurate quantification of Baloxavir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Baloxavir and its internal standard, this compound (or a similar deuterated variant like Baloxavir-d5), from human plasma. LLE is a robust and cost-effective sample preparation technique that offers high recovery and minimal ion suppression effects, making it suitable for sensitive bioanalytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of the liquid-liquid extraction method for Baloxavir and its deuterated internal standard.
| Analyte | Mean Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Baloxavir | 81.29%[1] | 0.505 - 302.724[1] | 1.59[2] | < 3.95[1] | < 3.95 | 97.08 - 105.51 | 97.49 - 101.99 |
| Baloxavir-d5 | 92.76% | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocol
This protocol details the liquid-liquid extraction procedure for Baloxavir from human plasma samples using this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (stored at approximately -70°C)
-
Baloxavir reference standard
-
This compound (or Baloxavir-d5) internal standard
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Formic acid (AR grade)
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
RIA vials
-
Centrifuge tubes
-
Pipettes and tips
2. Preparation of Solutions
-
Baloxavir Stock Solution: Prepare a stock solution of Baloxavir in a 50:50 (v/v) mixture of DMSO and Methanol.
-
Internal Standard (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 80.0000 µg/mL) in a 50:50 (v/v) mixture of DMSO and Methanol. Dilute this stock to a working concentration (e.g., 100.000 ng/mL) using the same diluent.
-
1% Formic Acid: Add 1 mL of formic acid to 99 mL of deionized water.
-
Extraction Solvent: Prepare a mixture of TBME and Ethyl Acetate in a 70:30 (v/v) ratio.
3. Sample Preparation and Extraction
-
Thaw frozen human plasma samples at room temperature.
-
Label RIA vials for blank, zero, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the internal standard working solution (this compound) to all vials except the blank.
-
Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the appropriately labeled vials.
-
Add 100 µL of 1% Formic acid to each vial.
-
Add 2.0 mL of the extraction solvent (TBME:Ethyl Acetate, 70:30 v/v) to all samples.
-
Vortex the samples for 10 minutes at 2500 rpm.
-
Centrifuge the samples at 4000 rpm for 5 minutes at approximately 4°C.
-
Carefully transfer approximately 1.6 mL of the supernatant (organic layer) into new, appropriately labeled vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at a controlled temperature.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The extracted samples are now ready for injection into an LC-MS/MS system for quantification. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of Baloxavir and this compound.
-
Chromatographic Column: An Acquity UPLC Peptide BEH C18 Column (300Å, 1.7µm, 2.1mm x 150mm) or equivalent can be used.
-
Mobile Phase: A gradient elution with a suitable mobile phase, such as a mixture of ammonium formate buffer and acetonitrile, is typically employed.
-
Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Baloxavir: m/z 484.1 → 247.0
-
MRM Transition for Baloxavir-d5: m/z 489.1 → 252.1
-
MRM Transition for this compound: m/z 488.1 → 247.2
-
Visual Representations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Baloxavir-d4 Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Baloxavir and its deuterated internal standard, Baloxavir-d4.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Baloxavir or this compound
-
Question: My chromatogram shows significant peak tailing or fronting for Baloxavir and its internal standard. What are the likely causes and how can I resolve this?
-
Answer: Poor peak shape can be attributed to several factors related to the column, mobile phase, or interactions with the analytical system.
-
Column Choice and Condition: Ensure you are using a suitable reversed-phase column, such as a C18 or C8.[1][2] Column degradation can lead to poor peak shape; try flushing the column or replacing it if it's old or has been used extensively with complex matrices.
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of Baloxavir. Using an acidic mobile phase, such as water with 0.1% to 1% formic acid or 10.0 mM ammonium formate at pH 3.5, helps to ensure consistent protonation and better peak shape.[2][3][4]
-
Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and its proportion in the mobile phase are critical. If using a gradient, ensure the initial and final conditions are optimized. For isocratic methods, a mobile phase of 0.1 percent formic acid in combination with methanol (30:70 v/v) has been shown to provide good peak shape.
-
Flow Rate: Suboptimal flow rates can contribute to band broadening. A flow rate between 0.3 mL/min and 0.6 mL/min has been used successfully.
-
Issue 2: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
-
Question: I am struggling to achieve the required sensitivity for my Baloxavir assay, and my LLOQ is too high. What steps can I take to improve signal intensity?
-
Answer: Low sensitivity is a common challenge in bioanalytical method development. Here are several areas to investigate:
-
Mass Spectrometer Parameters:
-
Ionization Mode: Baloxavir and its active form, Baloxavir acid, ionize well in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions. For Baloxavir acid, a common transition is m/z 484.0 -> 247.0 or 484.2 -> 247.2. For this compound, the transition is typically m/z 488.1 -> 247.2.
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). These parameters can significantly impact ionization efficiency.
-
Compound-Dependent Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for both Baloxavir and this compound to maximize the signal from your specific instrument.
-
-
Sample Preparation:
-
Extraction Efficiency: Evaluate your sample preparation method. Protein precipitation with acetonitrile is a rapid method, while liquid-liquid extraction can provide a cleaner sample, potentially reducing matrix effects and improving sensitivity. Mean recoveries for Baloxavir have been reported around 81.29%.
-
Sample Concentration: If sensitivity is still an issue after optimizing other parameters, consider incorporating an evaporation and reconstitution step to concentrate the sample extract.
-
-
Chromatography: A well-focused peak will have a greater height and thus better signal-to-noise. Ensure your chromatographic conditions are optimized for sharp peaks.
-
Issue 3: High Background Noise or Matrix Effects
-
Question: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. How can I mitigate these issues?
-
Answer: High background noise and matrix effects are common when analyzing complex biological samples like plasma.
-
Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process. If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction (SPE) for a cleaner sample.
-
Chromatographic Separation: Ensure that your chromatographic method separates Baloxavir and this compound from endogenous matrix components that may be co-eluting and causing ion suppression. Adjusting the gradient or mobile phase composition can help.
-
Internal Standard: Using a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Mass Spectrometer Interface: Check for contamination of the mass spectrometer's ion source. Cleaning the source components can often reduce background noise.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound detection?
A1: Based on published methods, here are recommended starting parameters. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommendation |
| LC Column | C18 or C8, e.g., Acquity UPLC Peptide BEH C18 (2.1mm x 150mm, 1.7µm) or Waters Xterra® MS C8 (4.6 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% - 1% Formic Acid or 10.0 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transition (Baloxavir Acid) | 484.2 → 247.2 |
| MRM Transition (this compound) | 488.1 → 247.2 |
Q2: What are the key validation parameters to assess for a bioanalytical method for Baloxavir?
A2: According to regulatory guidelines, the key validation parameters include selectivity, sensitivity (LLOQ), linearity (calibration curve), accuracy, precision (intra-day and inter-day), recovery, and stability of the analyte in the biological matrix under various storage conditions.
Q3: Which sample preparation technique is better: protein precipitation or liquid-liquid extraction?
A3: The choice depends on the specific requirements of your assay.
-
Protein Precipitation (PPT): This method, often using acetonitrile, is fast and simple. However, it may result in a less clean extract, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is more labor-intensive but generally provides a cleaner sample extract, which can improve sensitivity and reduce matrix effects.
Q4: Why is a deuterated internal standard like this compound recommended?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte (Baloxavir), meaning it will behave similarly during sample preparation and chromatographic separation. Most importantly, it experiences the same degree of ion suppression or enhancement in the mass spectrometer source, allowing for more accurate and precise quantification by correcting for these variations.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is based on a method for the analysis of Baloxavir acid in human plasma.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound in a suitable solvent).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction
This protocol is a general representation based on common LLE procedures.
-
Pipette 100 µL of plasma sample into a polypropylene tube.
-
Add the internal standard solution (this compound).
-
Add 50 µL of a buffering agent if pH adjustment is needed.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Baloxavir analysis.
Caption: Troubleshooting tree for low sensitivity issues.
References
- 1. asianjpr.com [asianjpr.com]
- 2. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of baloxavir in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcdronline.org [jcdronline.org]
Technical Support Center: Analysis of Baloxavir-d4 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Baloxavir-d4 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the LC-MS/MS analysis of plasma samples?
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include phospholipids, salts, proteins, and anticoagulants.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results.[1][3]
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects. Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes during common sample preparation techniques like protein precipitation.
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects. An ideal SIL-IS, like a deuterated version of the analyte, is chemically and physically very similar to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.
Q4: What are the common sample preparation techniques to minimize matrix effects, and what are their pros and cons?
Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Inefficient at removing phospholipids, which are a primary source of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner final extracts than PPT. | Analyte recovery can be low, especially for polar analytes. Phospholipids may still co-extract due to their hydrophobic tails. |
| Solid-Phase Extraction (SPE) | Can result in cleaner extracts and reduced matrix effects compared to PPT. | Can be more time-consuming and may require method development. Hydrophobic analytes may be removed along with hydrophobic phospholipids, decreasing recovery. |
| HybridSPE | Combines the simplicity of PPT with the selectivity of SPE, effectively removing phospholipids. | May be more costly than simpler methods. |
| TurboFlow Technology | Online sample extraction that can remove over 99% of phospholipids. | Requires specialized equipment. |
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma samples.
Issue 1: Low Analyte Signal or Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution of Phospholipids | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate Baloxavir from the phospholipid-rich region of the chromatogram. 2. Enhance Sample Cleanup: Switch from protein precipitation to a more effective phospholipid removal technique like HybridSPE or solid-phase extraction (SPE). 3. Use a Different Ionization Technique: If available, consider switching from electrospray ionization (ESI), which is highly susceptible to matrix effects, to atmospheric-pressure chemical ionization (APCI), which can be less so. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Verify Internal Standard Performance: Ensure that this compound is co-eluting with Baloxavir and effectively compensating for matrix effects. Calculate the IS-Normalized Matrix Factor to confirm. 2. Assess Lot-to-Lot Matrix Variability: Evaluate the matrix effect in at least six different lots of blank plasma to ensure the method is robust. |
Issue 3: Poor Recovery of Both Analyte and Internal Standard
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | 1. Optimize Protein Precipitation: If using PPT, adjust the solvent-to-plasma ratio. A 3:1 or 4:1 ratio of acetonitrile to plasma is a common starting point. Ensure vigorous vortexing and adequate incubation time at a low temperature (e.g., 4°C) to enhance protein precipitation. 2. Optimize LLE/SPE Conditions: Re-evaluate the extraction solvent, pH, and elution conditions to improve the recovery of both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Sample Preparation
This protocol describes a general method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Pipette 100 µL of the plasma sample (containing Baloxavir and spiked with this compound) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis, being careful not to disturb the protein pellet.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the post-extraction spike method to calculate the Matrix Factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Baloxavir) and internal standard (this compound) into the reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation method. Spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Recovery = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Visualizations
References
Baloxavir-d4 stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Baloxavir-d4 in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at 4°C and protected from light.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to protect these solutions from light.[1] For day-to-day use, solutions kept at room temperature should be used promptly, as prolonged exposure can lead to degradation, particularly in alkaline conditions.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF). For experiments involving aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q4: What are the main degradation pathways for Baloxavir compounds?
The prodrug, Baloxavir marboxil, is primarily degraded through hydrolysis to its active form, Baloxavir acid (of which this compound is the deuterated version).[2] Further degradation of Baloxavir marboxil has been observed under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][3] Basic and oxidative conditions, in particular, lead to first-order degradation kinetics, indicating a higher susceptibility to these conditions.
Q5: Is this compound sensitive to light?
Yes, photolytic degradation has been observed for Baloxavir marboxil, and it is recommended to protect this compound solutions from light during storage and handling to prevent potential degradation.
Troubleshooting Guide
Issue 1: I am observing a loss of compound potency or inconsistent results in my assays.
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Possible Cause: Degradation of this compound in solution.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure that your stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light.
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Prepare Fresh Solutions: If stock solutions are old or have been subjected to multiple freeze-thaw cycles, prepare fresh solutions from solid material.
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Solvent Purity: Use high-purity, anhydrous solvents to minimize the risk of hydrolysis or other solvent-mediated degradation.
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pH of Aqueous Buffers: If using aqueous buffers, be mindful of the pH. Baloxavir marboxil is more susceptible to degradation under basic conditions. While Baloxavir acid is more stable, it is good practice to maintain a neutral or slightly acidic pH if possible.
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Issue 2: My this compound solution appears cloudy or shows precipitation.
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Possible Cause: Poor solubility in the chosen solvent or buffer.
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Troubleshooting Steps:
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Initial Dissolution: Ensure the compound is fully dissolved in an organic solvent like DMSO before diluting with aqueous buffers.
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Solvent Concentration: You may need to adjust the ratio of organic solvent to aqueous buffer to maintain solubility.
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Temperature Effects: Solubility can be temperature-dependent. Ensure your working solutions are maintained at the experimental temperature.
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Quantitative Data on Stability
The following tables summarize the stability of the prodrug, Baloxavir marboxil, under various stress conditions. This data provides valuable insight into the potential stability of this compound, its active metabolite.
Table 1: Summary of Forced Degradation Studies on Baloxavir Marboxil
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Degradation Kinetics |
| Acidic Hydrolysis | 1 M HCl | 90 minutes at 70°C | 24.51 | Zero-order |
| Basic Hydrolysis | 0.01 M NaOH | < 90 minutes at RT | Significant | First-order |
| Oxidative | 1% H₂O₂ | Not specified | Significant | First-order |
| Thermal (Solution) | 70°C | Not specified | 11.62 | Zero-order |
| Photolytic (Solution) | Not specified | Not specified | 46.55 | Zero-order |
Data adapted from a kinetic degradation study of Baloxavir marboxil.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| In Solvent | -20°C | 1 month | Protect from light |
Data based on information from commercial suppliers.
Experimental Protocols
Protocol: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent at a given temperature.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound solid.
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Dissolve the solid in the chosen solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
-
-
Preparation of Stability Samples:
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Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., 10 µg/mL).
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Aliquot the working solution into several vials appropriate for the storage conditions being tested (e.g., amber vials for light protection).
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-
Storage and Sampling:
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Store the vials at the desired temperature (e.g., -20°C, 4°C, room temperature).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.
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Sample Analysis:
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Analyze the samples immediately using a validated stability-indicating analytical method, such as HPLC or UPLC.
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The mobile phase and column conditions should be optimized to separate this compound from any potential degradation products.
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A common mobile phase composition for Baloxavir marboxil analysis is a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid) and acetonitrile.
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Detection is typically performed using a UV detector at a wavelength of approximately 240 nm.
-
-
Data Evaluation:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage remaining versus time to determine the degradation rate.
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Visualizations
Caption: Workflow for a typical this compound stability study.
Caption: Potential degradation pathways of Baloxavir compounds.
References
Common sources of error in Baloxavir quantification assays
Welcome to the technical support center for Baloxavir quantification assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Section 1: Sample Handling and Stability
Question: My plasma sample analysis shows lower than expected Baloxavir concentrations. Could sample handling be the issue?
Answer: Yes, improper sample handling and storage can lead to significant degradation of Baloxavir marboxil (the prodrug) into its active form, Baloxavir acid, or other degradation products. Analyte stability is a critical factor that can be affected by temperature, light exposure, and freeze-thaw cycles.[1][2]
Troubleshooting Guide:
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Temperature Stability: Ensure plasma samples are processed and frozen as quickly as possible. Baloxavir marboxil has been shown to be stable in plasma for up to 15 hours at room temperature.[1] Leaving samples out for extended periods can lead to analyte degradation.
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Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Studies have validated stability for up to four cycles.[1] Repeated cycling can lead to a decrease in measured concentration.
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Long-Term Storage: For long-term storage, samples should be kept at -70°C. Stability has been confirmed for at least seven days at this temperature.[1]
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Light Exposure: Protect samples from direct light, as some analytes are light-sensitive and can degrade upon exposure.
Section 2: Sample Preparation and Extraction
Question: I'm experiencing low and inconsistent recovery of Baloxavir from my plasma samples. What are the common causes?
Answer: Low and variable recovery is a frequent issue, often stemming from the sample preparation and extraction steps. The goal of this stage is to isolate the analyte from matrix components that can interfere with quantification. Common methods for Baloxavir include protein precipitation (PPT) and liquid-liquid extraction (LLE). Inefficiency in these processes is a primary source of error.
Troubleshooting Guide:
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Extraction Technique:
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Protein Precipitation (PPT): While fast, PPT can be less "clean" than LLE, leaving more matrix components in the final extract, which can lead to ion suppression. Ensure the correct volume and type of organic solvent (e.g., acetonitrile) are used and that vortexing is sufficient to ensure complete protein crashing.
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Liquid-Liquid Extraction (LLE): This method often provides a cleaner extract. Verify that the extraction solvent (e.g., tert-butyl methyl ether) and pH of the aqueous phase are optimal for Baloxavir. Inadequate phase separation or incorrect solvent volumes will result in poor recovery.
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Internal Standard (IS) Use: Always use a stable, isotopically labeled internal standard (e.g., Baloxavir-d5) when available. The IS should be added early in the sample preparation process to compensate for variability in extraction efficiency and matrix effects.
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Evaporation and Reconstitution: If an evaporation step is used, ensure it is not carried to complete dryness, which can make the analyte difficult to redissolve. The reconstitution solvent should be compatible with the initial mobile phase to ensure good peak shape.
Table 1: Comparison of Extraction Method Performance for Baloxavir Analytes
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Baloxavir marboxil (BXM) | Liquid-Liquid Extraction | 92.76% | |
| Baloxavir acid (BXA) | Liquid-Liquid Extraction | 95.32% | |
| Baloxavir acid-d5 (IS) | Liquid-Liquid Extraction | 99.26% | |
| Baloxavir | Liquid-Liquid Extraction | 81.29% | |
| Baloxavir-d5 (IS) | Liquid-Liquid Extraction | 92.76% | |
| Baloxavir marboxil | Protein Precipitation | >90% |
This table summarizes reported recovery efficiencies. Significant deviation from these values may indicate a problem with the extraction protocol.
Section 3: Chromatographic (LC) Issues
Question: Why am I seeing poor peak shape (tailing, fronting, or splitting) for Baloxavir in my chromatogram?
Answer: Poor peak shape is a common chromatographic problem that directly impacts the accuracy and precision of quantification. It can be caused by a variety of factors related to the column, mobile phase, or sample itself.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for poor chromatographic peak shape.
Section 4: Mass Spectrometry (MS) and Data Analysis
Question: My results show high variability between replicate injections. What could be causing this in the MS detector?
Answer: High variability, especially in LC-MS/MS analysis, often points to matrix effects . These occur when co-eluting compounds from the biological matrix (e.g., salts, lipids) interfere with the ionization of the target analyte in the MS source, causing either ion suppression or enhancement.
Troubleshooting Guide:
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Assess Matrix Effect: To confirm, perform a post-extraction addition experiment. Compare the analyte's signal in a neat solution to its signal in a blank, extracted matrix spiked with the analyte at the same concentration. A significant difference indicates the presence of matrix effects.
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Improve Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. A longer run time or a different gradient may be necessary.
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Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as switching from protein precipitation to solid-phase extraction (SPE) or LLE, to remove more matrix components.
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Check Ion Source: Ensure the ion source is clean. Contamination on the ESI probe or orifice can lead to unstable spray and inconsistent ionization, causing high variability.
Visualizing the Assay Workflow
Caption: Key stages of a Baloxavir bioanalytical workflow and common error points.
Experimental Protocol Example: Baloxavir Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methodologies.
1. Preparation of Standards and Quality Controls (QCs)
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Prepare a primary stock solution of Baloxavir marboxil (e.g., 1 mg/mL) in methanol.
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Prepare a series of working standard solutions by serially diluting the stock solution.
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Spike blank, drug-free human plasma with the working solutions to create calibration standards (e.g., 10-1200 ng/mL) and QC samples (low, mid, high concentrations).
2. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, standard, or QC in a polypropylene tube, add 50 µL of internal standard working solution (e.g., Oseltamivir or Baloxavir-d5 at 500 ng/mL).
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Add 250 µL of acetonitrile.
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Vortex for 5 minutes to precipitate proteins.
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Centrifuge at 4000 rpm for 10 minutes at 20°C.
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Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions
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LC System: Standard HPLC or UPLC system.
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Column: C18 column (e.g., Zorbax SB C18, 50 x 4.6 mm, 3.5 µm).
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Mobile Phase:
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A: 5 mM Ammonium Acetate Buffer
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B: Methanol
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Gradient: 25:75 (A:B).
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Flow Rate: 0.3 - 0.6 mL/min.
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Injection Volume: 10 µL.
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MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ESI.
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MRM Transitions:
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Baloxavir marboxil: m/z 572.6 → 250.3.
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Baloxavir acid (active metabolite): m/z 484.0 → 247.0.
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Baloxavir marboxil-d4 (IS): m/z 576.6 → 254.3.
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4. Data Analysis
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Integrate the peak areas for the analyte and the internal standard.
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Calculate the peak area ratio (analyte/IS).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
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Determine the concentration of Baloxavir in the QC and unknown samples from the regression equation.
References
Technical Support Center: Baloxavir-d4 ESI-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the ESI-MS analysis of Baloxavir-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound, in the electrospray ionization (ESI) source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2] The presence of interfering species in the sample matrix, such as salts, phospholipids, and proteins, can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[2]
Q2: I am observing a low signal for this compound, even at higher concentrations. What is the likely cause and how can I troubleshoot it?
A2: A consistently low signal for this compound is a strong indicator of significant ion suppression. This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your analyte. Common sources of interference include phospholipids from plasma or blood samples, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Troubleshooting Steps:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
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Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences. A well-chosen SPE sorbent and protocol can significantly enhance the signal of this compound.
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Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar interferences like salts.
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Protein Precipitation (PPT): While a simpler method, PPT is less effective at removing phospholipids, which are a major cause of ion suppression. If using PPT, consider a subsequent clean-up step.
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Optimize Chromatography: Chromatographically separating this compound from co-eluting matrix components is crucial.
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Adjust the Gradient: Modify the mobile phase gradient to increase the separation between this compound and the region where matrix components elute (often early in the run).
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Change the Column: Consider a column with a different stationary phase chemistry to alter selectivity.
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Use a Diverter Valve: Program the divert valve to send the early, unretained portion of the chromatogram (containing salts and other polar interferences) to waste instead of the mass spectrometer.
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Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering substances. However, this will also dilute your analyte, so this approach is best for samples with a high initial concentration of this compound.
Q3: The peak area ratio of this compound to its non-labeled counterpart is inconsistent across my samples. What could be the issue?
A3: Inconsistent analyte-to-internal standard ratios suggest variable ion suppression that is not being adequately compensated for by the deuterated internal standard (this compound). While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression.
Troubleshooting Steps:
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Standardize Sample Preparation: Inconsistencies in the sample preparation process can lead to variable matrix effects. Ensure that the protocol is followed precisely for all samples.
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Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant concentration of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.
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Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that the degree of ion suppression is consistent across the analytical run.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for the solid-phase extraction of this compound from human plasma. Optimization may be required based on the specific SPE cartridge and equipment used.
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Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution (this compound).
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Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
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Washing:
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Wash the cartridge with 1 mL of deionized water.
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Wash the cartridge with 1 mL of 5% methanol in water.
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Elution: Elute this compound with 1 mL of a suitable organic solvent, such as methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This is a simpler but generally less effective method for sample cleanup compared to SPE.
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Sample Preparation: To 100 µL of plasma, add the internal standard solution (this compound).
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Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
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Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
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Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity and to minimize solvent effects, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical starting parameters for an LC-MS/MS method for Baloxavir analysis, which can be adapted for this compound. These parameters are compiled from published methods and should be optimized for your specific instrumentation.
| Parameter | Recommended Starting Conditions |
| Liquid Chromatography | |
| Column | C18, e.g., Waters Xterra® MS C8 (50 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of this compound standard. For Baloxavir acid, a common transition is m/z 484.0 → 247.0. The transition for this compound will have a higher m/z for the precursor ion. |
| Ion Source Parameters (Temperature, Gas Flows) | Optimize based on manufacturer's recommendations for the specific instrument. |
Visualizations
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: Competition for charge and surface access in an ESI droplet.
References
Addressing isotopic interference in Baloxavir-d4 analysis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing Baloxavir-d4 as an internal standard in quantitative bioanalysis. Below, you will find troubleshooting guides and frequently asked questions to address common challenges related to isotopic interference.
Troubleshooting Guide: Isotopic Interference
This guide provides a systematic approach to identifying and mitigating isotopic interference in your LC-MS/MS analysis of Baloxavir using this compound as an internal standard.
Q1: I'm observing unexpected signal in my this compound channel for blank samples spiked only with high-concentration Baloxavir. What should I do?
A1: This observation strongly suggests isotopic interference or "cross-talk" from the unlabeled Baloxavir to your deuterated internal standard. The naturally occurring isotopes of Baloxavir (e.g., ¹³C) can have a mass-to-charge ratio that overlaps with the this compound signal.[1][2] Here is a step-by-step protocol to confirm and quantify the interference.
Experimental Protocol: Confirming and Quantifying Analyte-to-Internal Standard Cross-Talk
Objective: To determine the percentage of signal contribution from unlabeled Baloxavir to the this compound MRM transition.
Methodology:
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Sample Preparation:
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Prepare a blank matrix sample (e.g., plasma) without any analyte or internal standard.
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Prepare a high-concentration sample by spiking the blank matrix with unlabeled Baloxavir at the upper limit of quantification (ULOQ). Do not add this compound.
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Prepare an internal standard (IS) sample by spiking the blank matrix with your working concentration of this compound only.
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LC-MS/MS Analysis:
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Analyze all three samples using your established LC-MS/MS method.
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Monitor the MRM transitions for both Baloxavir and this compound in all runs.
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Data Analysis:
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In the high-concentration Baloxavir sample, measure the peak area of any signal detected in the this compound channel at the expected retention time. This is the interference signal.
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Measure the peak area of the this compound in the IS-only sample.
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Calculate the percent cross-talk using the following formula:
% Cross-Talk = (Interference Signal Area / IS-only Signal Area) * 100
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Interpretation:
A cross-talk percentage of more than a few percent may indicate a need for method optimization to ensure accurate quantification.
Q2: My calibration curve for Baloxavir is non-linear, especially at the lower and upper ends. Could this be due to isotopic interference?
A2: Yes, non-linearity in the calibration curve is a classic sign of uncorrected isotopic interference.[1] This can be caused by the analyte contributing to the internal standard signal (as described in Q1), or by isotopic impurities in your this compound standard (i.e., the presence of unlabeled Baloxavir).
Troubleshooting Workflow for Isotopic Interference
Caption: Troubleshooting workflow for isotopic interference.
Q3: How can I mitigate the isotopic interference I've confirmed in my assay?
A3: Several strategies can be employed to mitigate isotopic interference:
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Adjust the Internal Standard Concentration: Increasing the concentration of this compound can help to minimize the relative contribution of the cross-talk signal from the analyte.[3] However, ensure the new concentration does not lead to detector saturation.
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Optimize MRM Transitions: It may be possible to select a different product ion for this compound that is not subject to interference from unlabeled Baloxavir.[4] This might involve choosing a less abundant but more specific fragment.
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Mathematical Correction: If the interference is consistent and well-characterized, a correction factor can be applied to the data during processing. This approach requires thorough validation to ensure its accuracy across the full calibration range.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference?
A1: Isotopic interference, or cross-talk, happens when the signal from the analyte (Baloxavir) isotopologues overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccuracies in quantification. The main causes are the natural abundance of isotopes (like ¹³C in Baloxavir) and potential isotopic impurities in the deuterated standard.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A deuterated internal standard is considered the "gold standard" in LC-MS/MS bioanalysis because it is chemically and structurally almost identical to the analyte. This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other variations in the analytical process.
Q3: What are the typical mass transitions for Baloxavir and its deuterated internal standards?
A3: The selection of precursor and product ions is critical for a selective and sensitive assay. The following table summarizes MRM transitions reported in the literature for Baloxavir (active acid form) and Baloxavir Marboxil (prodrug).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Baloxavir Marboxil | 572.6 | 250.3 | Baloxavir Marboxil-d4 |
| Baloxavir Marboxil-d4 | 576.6 | 254.3 | - |
| Baloxavir Acid (BXA) | 484.0 | 247.0 | Dolutegravir |
| Baloxavir Acid (BXA) | 484.1 | 247.0 | Baloxavir-d5 |
| Baloxavir-d5 | 489.1 | 252.1 | - |
(Data sourced from multiple studies)
Q4: What should I consider when selecting a deuterated internal standard?
A4: Key considerations include:
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Isotopic Purity: The standard should have a high degree of isotopic enrichment to minimize the presence of the unlabeled analyte.
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Position of Deuteration: Deuterium atoms should be on stable positions of the molecule to prevent H-D exchange during sample processing and analysis.
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Degree of Deuteration: A mass shift of at least 3 or 4 atomic mass units is generally recommended to move the internal standard's signal away from the analyte's isotopic envelope.
Logical Relationship of Isotopic Interference
Caption: Logical relationship of isotopic interference.
Data and Protocols
Table of LC-MS/MS Parameters from Published Methods
| Parameter | Method 1 (Baloxavir Marboxil) | Method 2 (Baloxavir Acid) | Method 3 (Baloxavir Acid) |
| Analyte | Baloxavir Marboxil | Baloxavir | Baloxavir Acid (BXA) |
| Internal Standard | Baloxavir Marboxil-d4 | Baloxavir-d5 | Dolutegravir |
| Column | Zorbax SB C18 (50x4.6 mm, 3.5 µm) | Acquity UPLC Peptide BEH C18 (150x2.1 mm, 1.7 µm) | Waters Xterra® MS C8 (50x4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate | Not specified | 10.0 mM Ammonium Formate pH 3.5 |
| Mobile Phase B | Methanol | Not specified | Acetonitrile |
| Gradient/Isocratic | Isocratic (25:75 A:B) | Not specified | Isocratic (20:80 A:B) |
| Flow Rate | Not specified | Not specified | 0.6 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM (Analyte) | 572.6 -> 250.3 | 484.1 -> 247.0 | 484.0 -> 247.0 |
| MRM (IS) | 576.6 -> 254.3 | 489.1 -> 252.1 | 420.3 -> 277.1 |
Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
This is a general protocol for the extraction of Baloxavir Marboxil from human plasma, adapted from a published method.
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Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add 25 µL of the Baloxavir Marboxil-d4 working solution to each plasma sample.
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Extraction:
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Add 1 mL of tert-butyl methyl ether (TBME).
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Vortex the mixture for 5 minutes.
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
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Analysis: Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Linearity issues in Baloxavir calibration curves with Baloxavir-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering linearity issues in Baloxavir calibration curves, particularly when using Baloxavir-d4 as an internal standard.
Troubleshooting Guide: Non-Linear Calibration Curves
Non-linearity in calibration curves is a common issue in LC-MS/MS bioanalysis. The following table summarizes potential causes and recommended solutions to address these issues during the analysis of Baloxavir with this compound.
| Potential Cause | Description | Recommended Solutions |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of Baloxavir or this compound, leading to ion suppression or enhancement. This effect can be concentration-dependent and cause non-linearity.[1][2][3] | - Optimize Sample Preparation: Improve sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] - Chromatographic Separation: Modify the LC method to better separate Baloxavir from matrix interferences. - Matrix Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, resulting in a non-proportional response and a plateauing of the calibration curve.[1] | - Dilute Samples: Dilute samples with high concentrations of Baloxavir to fall within the linear range of the assay. - Adjust MS Parameters: Reduce the sensitivity of the mass spectrometer by adjusting parameters such as dwell time or collision energy. - Use a Less Abundant Transition: Select a less intense product ion for quantification of high concentration samples. |
| Ion Source Saturation | High concentrations of the analyte can lead to competition for ionization in the ion source, resulting in a non-linear response. | - Reduce Injection Volume: Decrease the volume of sample injected onto the LC-MS/MS system. - Optimize Ion Source Parameters: Adjust ion source settings (e.g., spray voltage, gas flow) to improve ionization efficiency and reduce saturation effects. |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards are a common source of non-linearity. | - Careful Preparation: Re-prepare stock solutions and calibration standards, paying close attention to weighing and dilution steps. - Use Certified Reference Materials: Whenever possible, use certified reference materials to ensure the accuracy of standard concentrations. |
| Inappropriate Regression Model | Forcing a linear regression model on data that is inherently non-linear will result in a poor fit and inaccurate quantification. | - Evaluate Residuals: Plot the residuals (the difference between the observed and predicted values) versus concentration. A random distribution suggests a good fit, while a pattern may indicate an inappropriate model. - Use a Different Model: Consider using a non-linear regression model, such as a quadratic (second-order polynomial) fit. - Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, which often have lower variance. |
| Internal Standard (IS) Issues | Although this compound is a stable isotope-labeled internal standard, issues such as isotopic interference or differential stability compared to the analyte can potentially contribute to non-linearity. | - Verify IS Purity and Stability: Ensure the purity and stability of the this compound internal standard. - Check for Crosstalk: Ensure that there is no significant contribution from the analyte to the internal standard's mass transition and vice-versa. |
Frequently Asked Questions (FAQs)
Q1: My Baloxavir calibration curve is non-linear at higher concentrations. What is the most likely cause?
A1: The most common reason for non-linearity at higher concentrations is detector saturation or ion source saturation. When the amount of analyte entering the mass spectrometer is too high, the detector's response may no longer be proportional to the concentration, leading to a plateau in the curve. To confirm this, you can try diluting your highest concentration standard and re-injecting it. If the back-calculated concentration is accurate, saturation is the likely cause.
Q2: I am using this compound as an internal standard, but still observe non-linearity. Shouldn't the internal standard correct for this?
A2: While a stable isotope-labeled internal standard like this compound is excellent for correcting variability in sample preparation and matrix effects, it cannot correct for all sources of non-linearity. For instance, if the non-linearity is due to detector saturation from high concentrations of the analyte (Baloxavir), the internal standard, which is at a constant concentration, will not experience the same effect. Therefore, the ratio of the analyte to the internal standard will not be linear with concentration.
Q3: Is it acceptable to use a non-linear regression model, like a quadratic fit, for my calibration curve?
A3: Yes, it is acceptable to use a non-linear regression model, such as a quadratic fit, provided that the model accurately describes the relationship between concentration and response. The chosen model should be justified and the method validated for accuracy and precision across the entire calibration range. Regulatory guidelines generally permit the use of non-linear models when they are appropriate for the data.
Q4: What are the typical linearity ranges reported for Baloxavir bioanalytical methods?
A4: Published LC-MS/MS methods for Baloxavir have demonstrated good linearity over various concentration ranges. For example, one study reported a linear range of 3-200 ng/mL in rat plasma. Another method in human plasma showed excellent linearity from 0.505 to 302.724 ng/mL.
Q5: How can I assess the goodness of fit for my chosen calibration model?
A5: A simple and effective way to assess the goodness of fit is to examine the residual plot. The residuals are the differences between the measured and calculated concentrations for each calibration standard. For a well-fitting model, the residuals should be randomly scattered around zero with no discernible pattern. A U-shaped or other systematic pattern in the residuals suggests that the chosen model is not appropriate for the data.
Experimental Protocols
The following is a summary of a typical experimental protocol for the determination of Baloxavir in plasma by LC-MS/MS, based on published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add an internal standard working solution (e.g., this compound or Baloxavir-d5).
-
Vortex the sample.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: A C18 column is commonly used, such as an Acquity UPLC Peptide BEH C18 Column (300Å, 1.7µm 2.1mm X 150 mm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% or 1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 10 µL) is used.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Baloxavir Transition: m/z 484.2 → 247.2
-
This compound Transition: m/z 488.1 → 247.2
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Experimental workflow for Baloxavir bioanalysis by LC-MS/MS.
References
Technical Support Center: Ensuring Reproducibility in Baloxavir-d4 Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in Baloxavir-d4 based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalytical assays?
A1: this compound is a deuterium-labeled version of Baloxavir acid, the active metabolite of the antiviral drug Baloxavir marboxil. It is used as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled Baloxavir, this compound helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the assay.[1]
Q2: What is the mechanism of action of Baloxavir?
A2: Baloxavir is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[2][3][4][5] This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, Baloxavir effectively blocks viral gene transcription and replication.
Q3: What are the recommended storage conditions for this compound and prepared samples?
A3: Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed containers to prevent evaporation and exposure to moisture. Plasma samples containing Baloxavir and this compound have been shown to be stable for at least seven days at -70°C and for at least four freeze-thaw cycles. Short-term stability on the benchtop at room temperature has been established for at least fifteen hours. It is crucial to refer to the specific stability data from the validation report of the method being used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound based assays.
Issue 1: High Variability in Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure consistent timing and technique for all sample preparation steps, especially for protein precipitation or liquid-liquid extraction. - Verify the accuracy and precision of all pipettes used for adding the internal standard and other reagents. |
| Matrix Effects | - Evaluate matrix effects by comparing the this compound response in extracted blank plasma from different sources to its response in a neat solution. - If significant matrix effects are observed, consider optimizing the sample cleanup procedure or chromatographic separation to better separate Baloxavir from interfering matrix components. |
| Degradation of this compound | - Confirm that stock and working solutions of this compound have been stored under appropriate conditions and are within their established stability period. - Assess the stability of this compound in the sample matrix under the handling and storage conditions of your experiment. |
Issue 2: Poor Recovery of Baloxavir and/or this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - For Protein Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal (typically 3:1 or greater). Ensure thorough vortexing to completely denature and precipitate proteins. - For Liquid-Liquid Extraction: Verify that the pH of the aqueous phase is optimized for the extraction of Baloxavir. Ensure vigorous mixing to maximize partitioning into the organic phase. Check for the formation of emulsions, which can trap the analyte. |
| Analyte Adsorption | - Use polypropylene tubes and pipette tips to minimize non-specific binding of Baloxavir to surfaces. - Consider the addition of a small percentage of an organic solvent or a buffer to the reconstitution solvent to improve the solubility of Baloxavir. |
| Incomplete Reconstitution | - After evaporation of the extraction solvent, ensure the residue is completely redissolved in the reconstitution solvent by thorough vortexing or sonication. |
Issue 3: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange of this compound | - If the deuterium labels on this compound are in exchangeable positions, they can be replaced by protons from the sample or solvent, leading to a decrease in the this compound signal and an artificial increase in the Baloxavir signal. - Review the certificate of analysis for the location of the deuterium labels. Labels on hydroxyl (-OH) or amine (-NH) groups are more susceptible to exchange. - To test for exchange, incubate this compound in the mobile phase or blank matrix for an extended period and analyze for any increase in the Baloxavir signal. |
| Contamination | - Analyze blank samples to check for any carryover from previous injections. If carryover is observed, optimize the autosampler wash procedure. - Ensure all glassware and solvents are clean and free of contaminants that could interfere with the analysis. |
| Suboptimal Chromatographic Conditions | - Ensure that Baloxavir and this compound are chromatographically resolved from any interfering peaks. - Verify that the peak shape is symmetrical. Tailing peaks can indicate issues with the column or mobile phase. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a general guideline for the extraction of Baloxavir from human plasma.
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of Baloxavir from human plasma.
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
To a suitable tube, add 200 µL of plasma sample.
-
Add 25 µL of this compound working solution (internal standard).
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium acetate buffer).
-
Add 1 mL of an appropriate organic extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture for at least 5 minutes to ensure thorough mixing.
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters for a Baloxavir LC-MS/MS assay using a deuterated internal standard. The exact values may vary depending on the specific method and laboratory.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Baloxavir) | m/z 484.1 → 247.0 |
| MRM Transition (this compound) | m/z 488.1 → 247.2 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 0.5 - 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | IS-normalized factor within acceptable limits | Consistent across different lots of matrix |
| LLOQ | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL |
Visualizations
Baloxavir Mechanism of Action
Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.
Experimental Workflow for this compound Based Assay
Caption: General experimental workflow for the quantification of Baloxavir in plasma.
Troubleshooting Logic for Inaccurate Results
Caption: A logical workflow for troubleshooting inaccurate results in the assay.
References
Validation & Comparative
A Validated UPLC-MS/MS Method for Baloxavir Quantification Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and validation of a robust UPLC-MS/MS method for the quantification of Baloxavir, utilizing its deuterated isotopologue, Baloxavir-d5, as an internal standard. This methodology is critical for pharmacokinetic studies and bioequivalence assessments.
A sensitive and reliable analytical method is paramount for the accurate determination of drug concentrations in biological matrices. This guide details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Baloxavir acid (BXA), the active metabolite of the antiviral prodrug Baloxavir marboxil (BXM). The use of a stable isotope-labeled internal standard, such as Baloxavir-d5, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
Comparative Analysis of UPLC-MS/MS Method Performance
The performance of the UPLC-MS/MS method for Baloxavir analysis has been rigorously validated according to regulatory guidelines. The following tables summarize the key quantitative data from a validated study, providing a benchmark for researchers developing or implementing similar assays.
| Parameter | Performance Metric |
| Linearity Range | 0.505 - 302.724 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.526 ng/mL |
| Limit of Detection (LOD) | 0.127 ng/mL[1][2][3] |
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (LQC) | ≤ 3.95% | ≤ 3.95% | 97.08% - 105.51% | 97.49% - 101.99% |
| Medium QC (MQC) | ≤ 3.95% | ≤ 3.95% | 97.08% - 105.51% | 97.49% - 101.99% |
| High QC (HQC) | ≤ 3.95% | ≤ 3.95% | 97.08% - 105.51% | 97.49% - 101.99% |
Data compiled from a study by Reddy et al.[2][3]
| Analyte | Mean Extraction Recovery |
| Baloxavir | 81.29% |
| Baloxavir-d5 (Internal Standard) | 92.76% |
Experimental Protocol: A Step-by-Step Methodology
A detailed experimental protocol is crucial for reproducing this validated method. The following outlines the key steps from sample preparation to data acquisition.
1. Sample Preparation: Liquid-Liquid Extraction
-
Human plasma samples are utilized for the analysis.
-
A precise volume of plasma is mixed with Baloxavir-d5 internal standard solution.
-
Liquid-liquid extraction is performed to isolate the analyte and internal standard from the plasma matrix.
2. Chromatographic Separation: UPLC
-
Chromatographic Column: An Acquity UPLC Peptide BEH C18 column (300Å, 1.7µm, 2.1mm x 150mm) is employed for separation.
-
Mobile Phase: The specific composition of the mobile phase is optimized to achieve efficient separation.
-
Flow Rate: A consistent flow rate is maintained throughout the chromatographic run.
-
Injection Volume: A small, precise volume of the extracted sample is injected into the UPLC system.
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+) is used to generate charged ions of the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions:
-
Baloxavir: m/z 484.1 → 247.0
-
Baloxavir-d5 (IS): m/z 489.1 → 252.1
-
4. Data Analysis
-
The concentrations of Baloxavir in the samples are determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve, constructed using known concentrations of Baloxavir, is used to quantify the analyte in the unknown samples.
Workflow for UPLC-MS/MS Method Validation
The following diagram illustrates the logical workflow for the validation of the UPLC-MS/MS method for Baloxavir analysis.
Caption: Workflow of UPLC-MS/MS Method Validation for Baloxavir.
This validated UPLC-MS/MS method, incorporating Baloxavir-d5 as an internal standard, provides a highly reliable and sensitive approach for the quantification of Baloxavir in human plasma. The detailed protocol and performance data presented in this guide serve as a valuable resource for researchers in the field of pharmaceutical analysis and drug development, facilitating the accurate assessment of Baloxavir pharmacokinetics. This method has been successfully applied in bioequivalence studies.
References
A Comparative Guide to Baloxavir-d4 and Baloxavir-d5 as Internal Standards for Quantitative Bioanalysis
An Objective Comparison for Researchers and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision.[1][2] For the quantification of the antiviral agent Baloxavir, deuterated forms such as Baloxavir-d4 and Baloxavir-d5 are commonly employed. This guide provides an objective comparison of their performance, supported by established principles and published experimental data, to assist researchers in selecting the optimal internal standard for their analytical needs.
The Role of Deuterated Internal Standards
An ideal internal standard (IS) should have physicochemical properties nearly identical to the analyte of interest.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variability in extraction recovery and matrix effects.[1][2] Deuterated standards, where hydrogen atoms are replaced by deuterium, are considered the best choice because they co-elute with the analyte and have the same ionization efficiency, differing only in mass-to-charge ratio (m/z).
Performance Comparison: this compound vs. Baloxavir-d5
While direct head-to-head comparative studies are not extensively published, the performance of each standard can be inferred from separate validated methods and the fundamental principles of using SIL-IS.
Key Considerations:
-
Mass Shift: A sufficient mass difference (ideally ≥ 3 amu) between the analyte and the IS is crucial to prevent isotopic crosstalk, where the isotopic signature of the analyte interferes with the signal of the IS. Baloxavir has a monoisotopic mass of approximately 483.1 g/mol .
-
This compound provides a +4 amu shift.
-
Baloxavir-d5 provides a +5 amu shift. Both d4 and d5 variants offer a sufficient mass shift to be effective internal standards, minimizing potential interference.
-
-
Isotopic Stability: The deuterium labels must be stable and not exchange with protons from the solvent or matrix. Both this compound and Baloxavir-d5 are synthesized with deuterium atoms on stable positions of the molecule, ensuring their integrity throughout the analytical process.
-
Chromatographic Co-elution: Ideally, the IS and analyte should co-elute perfectly to experience the same matrix effects. Due to the slight difference in physicochemical properties caused by deuterium substitution (the "isotope effect"), a minor shift in retention time can sometimes occur. However, for both this compound and Baloxavir-d5, this effect is typically negligible and they co-elute closely with the unlabeled Baloxavir.
Quantitative Performance Data Summary
The following table summarizes typical performance characteristics from validated LC-MS/MS methods using either this compound or Baloxavir-d5 as the internal standard. This data is compiled from separate studies and illustrates that both standards enable the development of highly sensitive, precise, and accurate assays.
| Performance Parameter | Method using this compound | Method using Baloxavir-d5 |
| Linearity (r) | 0.9994 | > 0.995 |
| Lower Limit of Quantification | 3.00 ng/mL | 0.505 ng/mL |
| Inter-Assay Precision (% RSD) | ≤ 6.51% | < 3.95% |
| Accuracy (% Bias) | 91.28% - 104.29% | 97.49% - 101.99% |
| Mean Recovery | Not explicitly stated for d4 | 92.76% |
Note: The performance metrics are from different studies and may not be directly comparable due to variations in instrumentation, matrices, and protocols.
Detailed Experimental Protocols
Below is a representative experimental protocol for the quantification of Baloxavir (active acid form) in human plasma using LC-MS/MS, which can be adapted for either this compound or Baloxavir-d5.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or Baloxavir-d5).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: Acquity UPLC Peptide BEH C18, 1.7 µm, 2.1 x 150 mm or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Baloxavir: 484.2 → 247.2
-
This compound: 488.1 → 247.2
-
Baloxavir-d5: 489.1 → 252.1
-
Visualizations
Experimental Workflow Diagram
References
A Comparative Guide to the Isotope Effect of Baloxavir-d4 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of Baloxavir and its deuterated analog, Baloxavir-d4. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug by leveraging the kinetic isotope effect (KIE). This effect typically slows down metabolic processes that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, potentially leading to improved drug performance.
Introduction to Baloxavir and the Kinetic Isotope Effect
Baloxavir marboxil is an antiviral prodrug that is rapidly converted in the body to its active form, Baloxavir acid.[1][2][3][4] This active metabolite inhibits the cap-dependent endonuclease enzyme of the influenza virus, a critical component for viral gene transcription and replication.[5] Baloxavir acid is primarily metabolized by the enzyme UGT1A3, with a minor contribution from CYP3A4.
The strategic replacement of hydrogen atoms with deuterium at metabolically active sites can enhance a drug's metabolic stability. This modification, known as deuteration, can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites.
Comparative Pharmacokinetic Analysis: Baloxavir vs. This compound
While specific clinical data for this compound is not publicly available, the known metabolic pathways of Baloxavir allow for a predictive comparison based on the principles of the kinetic isotope effect. The deuteration of Baloxavir would likely target the positions susceptible to metabolism by UGT1A3 and CYP3A4.
Table 1: Pharmacokinetic Parameters of Baloxavir Acid (Non-Deuterated)
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | |
| Elimination Half-Life (t½) | ~79.1 hours | |
| Apparent Oral Clearance (CL/F) | ~10.3 L/hour | |
| Protein Binding | 92.9% - 93.9% | |
| Primary Metabolism | UGT1A3 | |
| Minor Metabolism | CYP3A4 | |
| Excretion | ~80% in feces, <15% in urine |
Expected Impact of Deuteration (this compound):
-
Increased Half-Life: By slowing the rate of metabolism via UGT1A3 and CYP3A4, the elimination half-life of this compound is expected to be longer than that of the non-deuterated form.
-
Reduced Clearance: A decrease in the rate of metabolism would lead to a lower apparent oral clearance.
-
Increased Exposure (AUC): A longer half-life and reduced clearance would result in a greater overall drug exposure (Area Under the Curve).
-
Altered Metabolite Profile: The formation of metabolites generated through the UGT1A3 and CYP3A4 pathways may be reduced.
Experimental Protocols
The following are detailed methodologies for key experiments used to analyze and compare the metabolic stability and pharmacokinetic profiles of deuterated and non-deuterated drugs.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance of Baloxavir and this compound.
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Baloxavir and this compound stock solutions (in DMSO)
-
LC-MS/MS system for analysis
-
-
Protocol:
-
Prepare a microsomal incubation mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (Baloxavir or this compound, final concentration e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Objective: To compare the pharmacokinetic profiles of Baloxavir and this compound following oral administration.
-
Materials:
-
Male Sprague-Dawley rats (or other appropriate species)
-
Baloxavir and this compound formulations for oral gavage
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
-
-
Protocol:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of either Baloxavir or this compound to separate groups of animals.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using appropriate software.
-
Visualizations
Metabolic Pathway of Baloxavir
Caption: Metabolic activation and subsequent pathways of Baloxavir.
Experimental Workflow for Comparative Metabolic Study
Caption: Workflow for comparing Baloxavir and this compound metabolism.
References
A Comparative Guide to Baloxavir Bioanalytical Assays: Cross-Validation with Different Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Baloxavir, the active metabolite of the antiviral prodrug Baloxavir marboxil, is critical for pharmacokinetic studies and clinical trials. The choice of an appropriate internal standard is a pivotal factor in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Baloxavir, focusing on the use of different internal standards.
This comparison examines three distinct internal standards that have been successfully employed in the bioanalysis of Baloxavir in human plasma: the stable isotope-labeled Baloxavir-d5, the neuraminidase inhibitor Oseltamivir, and the integrase inhibitor Dolutegravir. Each of these internal standards presents unique advantages and considerations for assay performance.
Comparative Analysis of Assay Performance
The selection of an internal standard is crucial for correcting variability during sample preparation and analysis. Ideally, an internal standard should mimic the analyte's behavior throughout the analytical process. A stable isotope-labeled internal standard, such as Baloxavir-d5, is often considered the "gold standard" due to its similar physicochemical properties to the analyte. However, other structurally unrelated compounds, like Oseltamivir and Dolutegravir, have also been effectively utilized. The following tables summarize the quantitative performance of Baloxavir assays with these different internal standards.
| Assay Parameter | Method with Baloxavir-d5 IS | Method with Oseltamivir IS | Method with Dolutegravir IS |
| Linearity Range | 0.505 - 302.724 ng/mL[1][2] | 5.00 - 10000.00 pg/mL | 0.5 - 200.0 ng/mL[3] |
| Intra-day Precision (%RSD) | < 3.95%[1][2] | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 3.95% | Not Reported | Not Reported |
| Accuracy | 97.08% - 105.51% | Not Reported | Not Reported |
| Mean Recovery (Baloxavir) | 81.29% | Not Reported | Not Reported |
| Mean Recovery (Internal Standard) | 92.76% | Not Reported | Not Reported |
| Limit of Detection (LOD) | 0.127 ng/mL | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing bioanalytical assays. The following sections outline the key experimental procedures for the Baloxavir assays utilizing Baloxavir-d5, Oseltamivir, and Dolutegravir as internal standards.
Method 1: Baloxavir Assay using Baloxavir-d5 as an Internal Standard
This method employs a stable isotope-labeled internal standard, which is considered ideal for LC-MS/MS analysis due to its ability to effectively compensate for matrix effects and variations in ionization efficiency.
Sample Preparation:
-
Technique: Liquid-Liquid Extraction (LLE).
-
Procedure: To an aliquot of human plasma, the internal standard solution (Baloxavir-d5) is added. The sample is then extracted with an organic solvent. The resulting organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: Acquity UPLC.
-
Column: Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm).
-
Mobile Phase: A gradient mixture of solutions containing ammonium acetate and formic acid in water and an organic solvent (methanol or acetonitrile).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Monitored Transitions (MRM):
-
Baloxavir: m/z 484.1 → 247.0.
-
Baloxavir-d5: m/z 489.1 → 252.1.
-
References
A Comparative Guide to the Bioanalytical Performance of Baloxavir-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inter-assay accuracy and precision of Baloxavir-d4, a deuterated internal standard, in the quantitative analysis of Baloxavir and its active metabolite, Baloxavir acid (BXA). The data presented is compiled from published bioanalytical method validation studies, offering a comprehensive overview for researchers engaged in pharmacokinetic and other drug development studies.
Performance Data: Inter-Assay Accuracy and Precision
The following table summarizes the inter-assay performance of analytical methods utilizing this compound and a comparable deuterated internal standard, Baloxavir-d5, for the quantification of Baloxavir acid (BXA) in plasma. Inter-assay accuracy is presented as the deviation of the mean measured concentration from the nominal concentration, while precision is expressed as the coefficient of variation (%CV).
| Analyte | Internal Standard | Matrix | Analytical Method | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias or Range) |
| Baloxavir acid (BXA) | This compound | Rat Plasma | UPLC-MS/MS | ≤ 6.51% | 91.28% - 104.29%[1] |
| Baloxavir acid (BXA) | Baloxavir-d5 | Human Plasma | LC-MS/MS | < 3.95% | 97.49% - 101.99%[2][3] |
Key Observations:
Both this compound and Baloxavir-d5 demonstrate excellent performance as internal standards in the bioanalysis of Baloxavir acid. The reported inter-assay precision for both deuterated standards is well within the accepted regulatory limits (typically ≤15% CV), indicating low variability between different analytical runs. Similarly, the accuracy for methods employing either internal standard falls within the generally accepted range of 85-115% of the nominal concentration, confirming the trueness of the measurements.
Experimental Protocols
The data presented in this guide is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are detailed summaries of the typical experimental protocols employed in these studies.
Method 1: Quantification of Baloxavir Acid (BXA) using this compound[1]
-
Sample Preparation: Specific details on the sample preparation for the study using this compound were not available in the provided abstract. Generally, protein precipitation or liquid-liquid extraction are common techniques for plasma sample preparation.
-
Chromatography:
-
Technique: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Oasis MAX online column (2.1 × 20 mm, 30 μm)
-
Mobile Phase: A gradient of 1% formic acid in water (A) and 2% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Technique: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions (m/z):
-
Baloxavir acid (BXA): 484.2 → 247.2
-
This compound (Internal Standard): 488.1 → 247.2
-
-
Method 2: Quantification of Baloxavir Acid (BXA) using Baloxavir-d5[2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Technique: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Acquity UPLC Peptide BEH C18 Column (300Å, 1.7µm, 2.1mm x 150mm)
-
-
Mass Spectrometry:
-
Technique: Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions (m/z):
-
Baloxavir acid (BXA): 484.1 → 247.0
-
Baloxavir-d5 (Internal Standard): 489.1 → 252.1
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical quantification of Baloxavir acid in plasma using an internal standard like this compound.
Caption: Bioanalytical workflow for Baloxavir acid quantification.
References
Lower limit of quantification (LLOQ) for Baloxavir using Baloxavir-d4
A Comparative Guide to the Bioanalytical Quantification of Baloxavir
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of bioanalytical methods for determining the lower limit of quantification (LLOQ) of Baloxavir, a novel antiviral agent, with a focus on methods employing its deuterated internal standard, Baloxavir-d4. The data presented is compiled from various validated analytical methodologies to assist in the selection of the most suitable approach for pharmacokinetic and other bioanalytical studies.
Quantitative Comparison of Baloxavir Quantification Methods
The selection of an appropriate bioanalytical method is critical for generating reliable data in drug development. The following table summarizes the performance of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Baloxavir and its active metabolite, Baloxavir acid (BXA), in biological matrices.
| Analyte | Internal Standard | LLOQ (ng/mL) | Matrix | Sample Preparation | Chromatographic Column |
| Baloxavir | Not Specified | 1.59 | Rat Plasma | Protein Precipitation | C18 |
| Baloxavir acid (BXA) | This compound | 3.00 | Human Plasma | Not Specified | Oasis max online column (2.1 x 20 mm, 30 µm) |
| Baloxavir marboxil | Not Specified | 0.100 | Human Plasma | Not Specified | Not Specified |
| Baloxavir acid (BXA) | Dolutegravir | 0.5 | Human Plasma | Protein Precipitation with Acetonitrile | Waters Xterra® MS C8 (4.6 x 50 mm, 5 µm) |
| Baloxavir marboxil | Not Specified | 0.500 | Human Plasma | Deproteinization with Acetonitrile/Formic Acid | L-column 2 ODS metal-free |
| Baloxavir acid (BXA) | Not Specified | 0.500 | Human Plasma | Deproteinization with Acetonitrile/Formic Acid | L-column 2 ODS metal-free |
| Baloxavir | Baloxavir-d5 | 0.505 | Human Plasma | Liquid-Liquid Extraction | Acquity UPLC Peptide BEH C18 (2.1mm x 150mm, 1.7µm) |
| Baloxavir marboxil | Baloxavir-d5 | 0.1 | Human Plasma | Protein Precipitation with Acetonitrile containing 0.1% Formic Acid | Waters XBridge®C8 (2.1 mm × 50 mm, 2.5 µm) |
| Baloxavir acid (BXA) | Baloxavir-d5 | 0.3 | Human Plasma | Protein Precipitation with Acetonitrile containing 0.1% Formic Acid | Waters XBridge®C8 (2.1 mm × 50 mm, 2.5 µm) |
Experimental Workflow for Baloxavir Bioanalysis
A typical workflow for the quantification of Baloxavir in a biological matrix using LC-MS/MS involves several key steps from sample collection to data analysis. The following diagram illustrates this process.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the quantification of Baloxavir and its active metabolite.
Method 1: Quantification of Baloxavir Acid (BXA) using this compound
This method is suitable for determining the concentration of Baloxavir's active form, BXA, in human plasma.
-
Sample Preparation: To a plasma sample, an appropriate amount of this compound internal standard solution is added. The sample is then subjected to a protein precipitation step, typically with a solvent like acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: Quantification of Baloxavir and Baloxavir Acid (BXA) using Baloxavir-d5
This UHPLC-MS/MS method allows for the simultaneous quantification of the prodrug Baloxavir marboxil (BXM) and its active metabolite BXA.
-
Sample Preparation: To 50 µL of plasma, a solution of acetonitrile containing 0.1% formic acid and the internal standard Baloxavir-d5 is added to precipitate proteins. The mixture is vortexed and centrifuged, and the resulting supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Waters XBridge®C8 (2.1 mm × 50 mm, 2.5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BXM: m/z 572.2 → 247.0.
-
BXA: m/z 484.2 → 247.0.
-
Baloxavir-d5 (Internal Standard): m/z 489.2 → 252.0.
-
-
Method 3: Quantification of Baloxavir Acid (BXA) using Dolutegravir
This method presents an alternative to using a deuterated internal standard.
-
Sample Preparation: Plasma protein precipitation is performed using acetonitrile. Dolutegravir is used as the internal standard.
-
Chromatographic Conditions:
-
Column: Waters Xterra® MS C8 (4.6 x 50 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 10.0 mM ammonium formate (pH 3.5) and acetonitrile (80:20, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI.
-
Detection: MRM.
-
MRM Transitions:
-
BXA: m/z 484.00 → 247.0.
-
Dolutegravir (Internal Standard): m/z 420.30 → 277.1.
-
-
This guide highlights that while various methods exist for the quantification of Baloxavir, the use of a deuterated internal standard such as this compound or Baloxavir-d5 is a common and robust approach. The choice of method will ultimately depend on the specific requirements of the study, including the desired LLOQ, the biological matrix being analyzed, and the available instrumentation.
References
Comparative Performance Analysis: Baloxavir vs. Neuraminidase Inhibitors for Influenza Treatment
For Immediate Release
This guide provides a comprehensive comparison of the in vitro performance of Baloxavir, a first-in-class cap-dependent endonuclease inhibitor, against established neuraminidase inhibitor (NAI) standards for the treatment of influenza. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antiviral agents.
Introduction
Influenza remains a significant global health concern, necessitating the development of novel antiviral therapies. Baloxavir marboxil, a prodrug that is rapidly converted to its active form, Baloxavir acid (BXA), presents a different mechanism of action compared to the widely used neuraminidase inhibitors (NAIs) such as oseltamivir, zanamivir, and peramivir.[1] While NAIs act by preventing the release of progeny virions from infected cells, Baloxavir targets the "cap-snatching" process, a critical step in the initiation of viral mRNA synthesis, thereby inhibiting viral replication at an earlier stage.[2] This fundamental difference in their mechanism of action suggests the potential for improved efficacy and a different resistance profile for Baloxavir.
Quantitative Performance Data
The following table summarizes the in vitro efficacy of Baloxavir acid and key neuraminidase inhibitors against various strains of influenza A and B viruses. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral activity by 50%. Lower values indicate higher potency.
| Antiviral Agent | Virus Strain/Subtype | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |
| Baloxavir acid (BXA) | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 0.48 ± 0.22 | [3] |
| A/Switzerland/9715293/2013 (H3N2) | CPE Inhibition | MDCK | 19.55 ± 5.66 | [3] | |
| Influenza A (WT) | Plaque Reduction | MDCK-SIAT1 | 1.0 ± 0.7 | [4] | |
| Influenza B (WT) | Plaque Reduction | MDCK-SIAT1 | 18.9 ± 4.6 | ||
| Oseltamivir carboxylate | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 101.67 ± 54.19 | |
| A/Switzerland/9715293/2013 (H3N2) | CPE Inhibition | MDCK | 420.00 ± 287.17 | ||
| Influenza A/Texas | Neuraminidase Inhibition | - | 0.18 ± 0.11 | ||
| Influenza B/Yamagata | Neuraminidase Inhibition | - | 16.76 ± 4.10 | ||
| Zanamivir | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 132.00 ± 74.63 | |
| A/Switzerland/9715293/2013 (H3N2) | CPE Inhibition | MDCK | 2475.00 ± 962.27 | ||
| Influenza A/H1N1 | Neuraminidase Inhibition | - | 0.92 (mean) | ||
| Influenza B | Neuraminidase Inhibition | - | 4.19 (mean) | ||
| Peramivir | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 15.00 ± 5.77 | |
| A/Switzerland/9715293/2013 (H3N2) | CPE Inhibition | MDCK | 48.43 ± 21.83 | ||
| Influenza A (H1N1)pdm09 | Neuraminidase Inhibition | - | 0.74 ± 0.33 (mean) | ||
| Influenza B | Neuraminidase Inhibition | - | 0.74 ± 0.33 (mean) |
Mechanism of Action: A Visual Comparison
The following diagram illustrates the distinct points of intervention for Baloxavir and neuraminidase inhibitors within the influenza virus life cycle.
Caption: Influenza virus life cycle and points of antiviral intervention.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to generate the comparative data are provided below.
Plaque Reduction Assay
This assay is a functional method to quantify the titer of infectious virus and assess the inhibitory effect of an antiviral compound.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Virus Dilution: The influenza virus stock is serially diluted (10-fold) in a virus growth medium.
-
Infection: The cell monolayer is washed, and the virus dilutions are added to the wells. The plates are incubated to allow for virus adsorption.
-
Compound Treatment and Overlay: Following adsorption, the virus inoculum is removed. An overlay medium containing the antiviral compound at various concentrations and a solidifying agent (e.g., agarose or Avicel) is added. This semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Infection and Treatment: The cells are infected with a standardized amount of influenza virus in the presence of serial dilutions of the antiviral compound. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated until the virus control wells show significant CPE (typically 48-72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a quantitative method, such as the addition of a tetrazolium salt (e.g., MTS, XTT) or a luminescent ATP-based assay. These reagents are converted into a colored or luminescent product by metabolically active (viable) cells.
-
Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC50 is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro antiviral activity assay.
Caption: General workflow for in vitro antiviral efficacy testing.
Conclusion
The presented data indicates that Baloxavir demonstrates potent in vitro activity against a range of influenza A and B viruses, with its efficacy being comparable or, in some instances, superior to that of the tested neuraminidase inhibitors. Its distinct mechanism of action, targeting an earlier stage of the viral replication cycle, may offer clinical advantages, including a more rapid reduction in viral load. Further in vivo and clinical studies are essential to fully elucidate the comparative therapeutic benefits of Baloxavir. This guide provides a foundational dataset to aid researchers in the ongoing evaluation of anti-influenza therapies.
References
- 1. Frontiers | Comparison of the efficacy and safety of baloxavir versus those of oseltamivir in pediatric patients with influenza: a meta-analysis [frontiersin.org]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the choices for internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard. This guide provides an objective comparison of deuterated standards with other alternatives, supported by experimental data and detailed methodologies, in alignment with global regulatory expectations.
The landscape of bioanalytical method validation has been significantly streamlined with the adoption of the International Council for Harmonisation (ICH) M10 guideline, creating a unified framework for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] This harmonization emphasizes the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical methods by correcting for variability during sample processing and analysis.[1][2] The ICH M10 guideline strongly advocates for the use of a SIL-IS, such as a deuterated standard, whenever possible.[3][4]
The Superiority of Deuterated Internal Standards: A Data-Driven Comparison
The primary advantage of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte. This close resemblance ensures that the deuterated IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, leading to more effective normalization and, consequently, more accurate and precise results. In contrast, structural analogs, which are not isotopically labeled, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising data quality.
Experimental data consistently demonstrates the superior performance of deuterated internal standards. For instance, a comparative analysis for the quantification of the depsipeptide kahalalide F in a biological matrix showed a significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analog. Similarly, in a study involving the immunosuppressant drug sirolimus, the use of a deuterated internal standard (SIR-d3) resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, desmethoxyrapamycin (DMR), which showed a CV of 7.6%-9.7%.
The following table summarizes the comparative performance of deuterated versus non-deuterated internal standards based on key validation parameters.
| Performance Parameter | Deuterated Internal Standard (D-IS) | Non-Deuterated (Analog) Internal Standard (A-IS) | Rationale for D-IS Superiority |
| Matrix Effect Compensation | High | Variable | Co-elution and similar ionization properties of D-IS and analyte ensure that both are equally affected by matrix components, allowing for accurate correction. |
| Precision (%CV) | Lower | Higher | The ability of the D-IS to track the analyte through the entire analytical process reduces variability. |
| Accuracy (%Bias) | Lower | Higher | More effective normalization leads to results that are closer to the true value. |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Similar physicochemical properties result in comparable extraction efficiencies. |
| Chromatographic Retention | Co-elutes or has a very similar retention time to the analyte | Retention time may differ significantly from the analyte | Structural similarity leads to near-identical chromatographic behavior. |
Regulatory Expectations for Deuterated Internal Standards
The ICH M10 guideline, now the standard for both the FDA and EMA, outlines several key validation experiments to ensure the suitability of a deuterated internal standard. These are summarized in the table below.
| Validation Parameter | ICH M10 Guideline Recommendations | Acceptance Criteria |
| Selectivity | Evaluate potential interference from endogenous matrix components at the retention time of the analyte and IS. | The response of any interfering peak in a blank sample at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response. |
| Matrix Effect | Assess the effect of the biological matrix on the ionization of the analyte and IS from at least six different sources. | The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%. |
| Crosstalk/Isotopic Interference | Ensure that the signal from the analyte does not interfere with the IS, and vice versa. | The response from the analyte at the MRM transition of the IS should not be more than 5% of the IS response. The response from the IS at the MRM transition of the analyte should not be more than 20% of the analyte response at the LLOQ. |
| Stability | Evaluate the stability of the deuterated IS in stock solutions and in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| Carryover | Assess for the presence of analyte and IS in a blank sample injected after a high-concentration sample. | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS. |
Experimental Protocols for Key Validation Experiments
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The CV of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.
Protocol:
-
Prepare two sets of samples:
-
Set 1 (Analyte Crosstalk): Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) and without the deuterated IS.
-
Set 2 (D-IS Crosstalk): Blank matrix spiked with the deuterated IS at its working concentration and without the analyte.
-
-
Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.
-
Acceptance Criteria:
-
In Set 1, the response at the retention time of the D-IS should be ≤ 5% of the D-IS response in a blank sample spiked with the D-IS.
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.
-
Stability Assessment
Objective: To evaluate the stability of the deuterated IS in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Stock Solution Stability: Prepare a stock solution of the deuterated IS. Analyze the solution immediately and after storage at room temperature and refrigerated conditions for specified durations. Compare the response to a freshly prepared solution.
-
Freeze-Thaw Stability: Spike blank matrix with the deuterated IS. Subject the samples to at least three freeze-thaw cycles. Analyze the samples and compare the results to freshly prepared samples.
-
Bench-Top Stability: Spike blank matrix with the deuterated IS. Keep the samples at room temperature for a specified period that exceeds the expected sample handling time. Analyze and compare to freshly prepared samples.
-
Long-Term Stability: Analyze quality control (QC) samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Processes in Bioanalytical Method Validation
To further clarify the method validation process, the following diagrams illustrate the overall workflow, the decision-making process for internal standard selection, and a potential pitfall of using deuterated standards.
References
A Comparative Analysis of Baloxavir and Oseltamivir for the Treatment of Influenza
An objective review of the clinical evidence on the safety and efficacy of two leading antiviral treatments for influenza, Baloxavir marboxil and Oseltamivir. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of Baloxavir marboxil and Oseltamivir, two prominent antiviral drugs used in the management of acute, uncomplicated influenza. The comparison is based on data from key clinical studies, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of the pivotal trials that have shaped our understanding of these treatments.
Mechanisms of Action: A Tale of Two Targets
Baloxavir marboxil and Oseltamivir combat influenza virus replication through distinct molecular mechanisms, targeting different stages of the viral life cycle.
Baloxavir marboxil is a first-in-class antiviral that acts as a cap-dependent endonuclease inhibitor.[1] Following oral administration, it is hydrolyzed to its active form, baloxavir acid.[2] This active metabolite targets the polymerase acidic (PA) protein of the influenza virus, a key component of the viral RNA polymerase complex.[2] By inhibiting the "cap-snatching" activity of the PA protein, baloxavir prevents the virus from hijacking host cell messenger RNA (mRNA) to initiate the transcription of its own viral mRNA, thereby halting viral replication at a very early stage.[1][3]
Oseltamivir , on the other hand, is a neuraminidase inhibitor. It is a prodrug that is converted in the liver to its active metabolite, oseltamivir carboxylate. This active form mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme. Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By competitively inhibiting this enzyme, oseltamivir prevents the budding and release of progeny virions, thus limiting the spread of the infection within the respiratory tract.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Combining baloxavir marboxil with standard-of-care neuraminidase inhibitor in patients hospitalised with severe influenza (FLAGSTONE): a randomised, parallel-group, double-blind, placebo-controlled, superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Baloxavir-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Baloxavir-d4, a deuterium-labeled analog of the antiviral agent Baloxavir, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not explicitly detailed, a framework of best practices can be established by synthesizing general pharmaceutical waste guidelines with available safety data for the parent compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on the safety data sheets for Baloxavir, researchers should wear protective gloves, clothing, and eye protection. All work should be conducted in a well-ventilated area to minimize the risk of inhalation. In the event of skin or eye contact, the affected area should be rinsed immediately and thoroughly with water.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulations and agencies. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][4] Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.
In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals. A key aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.
Disposal Procedures for this compound
Given that this compound is a research compound, it should be treated as chemical waste and disposed of through an approved waste disposal facility. The following step-by-step procedure outlines the recommended disposal process:
-
Segregation: All this compound waste, including empty vials, contaminated pipette tips, gloves, and other materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is securely sealed to prevent any leaks or spills.
-
Institutional Protocol: Follow your institution's specific protocols for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.
Important Consideration: Unless explicitly permitted by the manufacturer or your institution's EHS department, do not dispose of this compound down the drain or in the regular trash. This is crucial to prevent the contamination of water supplies.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the safety data for the parent compound, Baloxavir Marboxil, provides relevant information regarding its environmental impact.
| Parameter | Value | Reference |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | Safety Data Sheet for Baloxavir Marboxil |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | Safety Data Sheet for Baloxavir Marboxil |
| Precautionary Statement | P273: Avoid release to the environment. | Safety Data Sheet for Baloxavir Marboxil |
| Precautionary Statement | P391: Collect spillage. | Safety Data Sheet for Baloxavir Marboxil |
| Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | Safety Data Sheet for Baloxavir Marboxil |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Logical workflow for the proper disposal of this compound.
This comprehensive approach, grounded in established regulatory guidelines and specific compound safety data, ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and the protection of the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
